3-(2-Chloroethoxy)prop-1-ene
Description
Properties
IUPAC Name |
3-(2-chloroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYRERWHNMQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403541 | |
| Record name | 3-(2-chloroethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-39-1 | |
| Record name | 3-(2-chloroethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2-chloroethoxy)prop-1-ene, a valuable bifunctional molecule, utilizing the Williamson ether synthesis. This document outlines the theoretical basis, primary synthetic routes, detailed experimental protocols, and relevant data presented in a clear, structured format to support research and development activities.
Introduction
This compound is a chemical intermediate of significant interest in organic synthesis and drug discovery. Its structure incorporates two key reactive functionalities: a terminal alkene (prop-1-ene) and a chloroethyl ether. The alkene moiety is susceptible to a variety of addition reactions, while the chloroethyl group provides a handle for nucleophilic substitution. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functionalized polymers.
The Williamson ether synthesis, a robust and well-established method dating back to 1850, remains a cornerstone of ether formation in both laboratory and industrial settings.[1] This SN2 reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion. This guide will explore the two primary Williamson ether synthesis pathways for the preparation of this compound.
Theoretical Framework: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide ion using a strong base. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage in a concerted step.
For the synthesis of an unsymmetrical ether like this compound, there are two possible disconnection approaches, each with its own set of reactants:
-
Route A: The reaction of an allyloxide ion with a dihaloalkane (1,2-dichloroethane).
-
Route B: The reaction of a 2-chloroethoxide ion with an allyl halide.
The choice between these routes often depends on the availability and reactivity of the starting materials, as well as the potential for side reactions. A critical consideration in Williamson ether synthesis is the steric hindrance of the alkyl halide. The reaction is most efficient with primary alkyl halides; secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield elimination products.
Primary Synthetic Pathways
There are two principal pathways for the synthesis of this compound via the Williamson ether synthesis:
Route A: Reaction of Sodium Allyloxide with 1,2-Dichloroethane
In this route, allyl alcohol is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the sodium allyloxide. This alkoxide then acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dichloroethane and displacing a chloride ion. A key challenge in this approach is controlling the stoichiometry to minimize the formation of the dialkylated byproduct, 1,2-bis(allyloxy)ethane.[1]
Route B: Reaction of Sodium 2-Chloroethoxide with Allyl Chloride
This pathway involves the deprotonation of 2-chloroethanol with a strong base to generate sodium 2-chloroethoxide. This alkoxide then reacts with an allyl halide, typically allyl chloride, to form the desired ether. This route is often considered more practical.[1]
The logical workflow for selecting a synthetic route is outlined below:
Caption: Logical workflow for the Williamson ether synthesis of this compound.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the Williamson ether synthesis based on analogous preparations. It is important to note that optimization for the specific synthesis of this compound may be required to achieve optimal yields.
Table 1: General Reaction Conditions for Williamson Ether Synthesis
| Parameter | Route A | Route B |
| Reactant 1 | Allyl Alcohol | 2-Chloroethanol |
| Reactant 2 | 1,2-Dichloroethane | Allyl Chloride |
| Base | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |
| Temperature | 50 - 100 °C | 50 - 100 °C |
| Reaction Time | 1 - 8 hours | 1 - 8 hours |
| Molar Ratio (Alcohol:Base:Alkyl Halide) | 1 : 1.1 : 1.2 (typical) | 1 : 1.1 : 1.2 (typical) |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~140-150 °C (predicted) |
| Density | ~1.0 g/mL (predicted) |
Experimental Protocols
The following are detailed, representative experimental protocols for the two primary synthetic routes. These protocols are constructed based on established procedures for Williamson ether synthesis and may require optimization.
Protocol for Route A: Synthesis from Allyl Alcohol and 1,2-Dichloroethane
Materials:
-
Allyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Dichloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.
-
Alkoxide Formation: Allyl alcohol (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of sodium allyloxide.
-
Etherification: 1,2-Dichloroethane (1.2 eq.) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol for Route B: Synthesis from 2-Chloroethanol and Allyl Chloride
Materials:
-
2-Chloroethanol
-
Sodium hydroxide (pellets)
-
Allyl chloride
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) - optional
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 2-chloroethanol (1.0 eq.), powdered sodium hydroxide (1.1 eq.), and a catalytic amount of TBAB (optional, ~5 mol%) in DMF.
-
Etherification: Allyl chloride (1.2 eq.) is added to the mixture, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 60-80 °C with vigorous stirring for 3-5 hours. Progress is monitored by TLC or GC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous mixture is extracted with diethyl ether. The combined organic extracts are washed sequentially with water and brine to remove residual DMF and salts.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by vacuum distillation to afford this compound.
Reaction Mechanism and Workflow Visualization
The SN2 mechanism for the Williamson ether synthesis of this compound is depicted below for Route B.
Caption: SN2 reaction mechanism for the synthesis of this compound (Route B).
An overview of the experimental workflow from reaction to purification is presented in the following diagram.
Caption: General experimental workflow for the synthesis and purification of this compound.
Safety Considerations
-
Sodium hydride is a highly flammable and reactive solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from moisture.
-
1,2-Dichloroethane is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Allyl chloride and 2-chloroethanol are toxic and irritants. Avoid inhalation and skin contact.
-
Strong bases such as sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
The etherification reaction can be exothermic. Proper temperature control is essential.
Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the preparation of this compound. The choice between the two primary synthetic routes will depend on factors such as starting material availability, cost, and the desired scale of the reaction. The provided protocols offer a solid foundation for the synthesis of this valuable intermediate. As with any chemical synthesis, careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful and safe outcome.
References
An In-depth Technical Guide to 3-(2-Chloroethoxy)prop-1-ene: Physicochemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethoxy)prop-1-ene, also known as allyl 2-chloroethyl ether, is a bifunctional organic molecule featuring a reactive allyl group and a chloroethoxy moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis and a compound of interest for various industrial and research applications. Its electrophilic nature suggests potential for biological activity, making it a relevant subject for investigation in the fields of toxicology and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis, and a discussion of its potential interactions with biological systems.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13361-55-4 |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Canonical SMILES | C=CCOCCCl |
| InChI Key | PZNYRERWHNMQFH-UHFFFAOYSA-N |
Table 1: General Identifiers for this compound
| Property | Value | Source |
| Boiling Point | 148-150 °C | Predicted |
| Melting Point | Not available | |
| Density | 1.03 g/cm³ | Predicted |
| Solubility | Information not available | |
| Vapor Pressure | Not available | |
| Refractive Index | Not available |
Table 2: Physical Properties of this compound
Chemical Reactivity and Profile
The chemical behavior of this compound is dictated by its two primary functional groups: the prop-1-ene (allyl) group and the chloroethoxy group.
-
Allyl Group: The carbon-carbon double bond in the allyl group is a region of high electron density, making it susceptible to electrophilic addition reactions. It can readily undergo reactions such as halogenation, hydrohalogenation, and epoxidation. The allylic position (the carbon atom adjacent to the double bond) is also activated and can participate in radical reactions and substitutions.
-
Chloroethoxy Group: The chlorine atom attached to the ethyl group is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of various nucleophiles, leading to the formation of new ethers, esters, amines, and other derivatives. The presence of the ether oxygen can also influence the reactivity of the adjacent carbons.
The bifunctional nature of this molecule allows for selective reactions at either the double bond or the chloroalkyl group, or reactions involving both, making it a valuable intermediate in the synthesis of more complex molecules.
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.
Reaction Scheme:
Figure 1: General workflow for the Williamson ether synthesis of this compound.
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH) or another suitable base
-
1-Bromo-2-chloroethane
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add allyl alcohol dropwise to the stirred suspension. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow, careful addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Fractional Distillation
The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Transfer the crude product to the distillation flask.
-
Slowly reduce the pressure and begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The predicted boiling point at atmospheric pressure is 148-150 °C, which will be significantly lower under vacuum.
Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the final product and confirming its molecular weight.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (120.58 g/mol ) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.
-
¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons of the allyl group (typically in the 5-6 ppm region), the methylene protons adjacent to the ether oxygen and the double bond (around 4 ppm), and the methylene protons of the chloroethyl group (in the 3.5-4 ppm region).
-
¹³C NMR: The spectrum should display five distinct carbon signals corresponding to the different carbon environments in the molecule.
Potential Biological Interactions and Signaling Pathways
Due to the presence of two electrophilic centers—the allyl group and the carbon bearing the chlorine atom—this compound has the potential to interact with biological macromolecules. Electrophilic compounds can react with nucleophilic residues in proteins (such as cysteine and histidine) and with DNA, leading to cellular stress and toxicity.
While no specific signaling pathways have been reported to be directly modulated by this compound, a plausible mechanism of its biological effect involves the induction of oxidative stress and the activation of cellular stress response pathways.
Figure 2: A conceptual diagram illustrating the potential interaction of an electrophilic compound like this compound with cellular components, leading to oxidative stress and the activation of stress response signaling pathways.
This hypothetical pathway suggests that exposure to this compound could lead to the depletion of cellular antioxidants like glutathione (GSH), resulting in an increase in reactive oxygen species (ROS) and a state of oxidative stress. This, in turn, could activate signaling pathways such as the Nrf2 and MAP kinase (MAPK) pathways, which are key regulators of the cellular response to oxidative and electrophilic stress. The ultimate cellular outcome could range from adaptation and survival to inflammation or programmed cell death (apoptosis), depending on the concentration and duration of exposure.
Conclusion
This compound is a valuable chemical intermediate with a rich reactivity profile. While detailed experimental protocols are not widely published, its synthesis, purification, and analysis can be readily achieved using standard organic chemistry techniques. Its electrophilic nature suggests a potential for significant biological activity, likely mediated through the induction of oxidative stress and the modulation of cellular stress response pathways. Further research is warranted to fully elucidate its toxicological profile and to explore its potential applications in drug development and materials science. This guide provides a foundational understanding of this compound for researchers and scientists working in these fields.
In-Depth Technical Guide: 3-(2-Chloroethoxy)-propene (CAS Number 1462-39-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for 3-(2-chloroethoxy)-propene, identified by CAS number 1462-39-1. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide furnishes the necessary chemical information for further investigation.
Chemical Structure and Properties
3-(2-Chloroethoxy)-propene is an organic compound featuring both an ether linkage and a terminal alkene, with a chloroalkyl group. Its structure combines the reactivity of an allyl ether with that of a primary alkyl chloride.
Structure:
Molecular Formula: C5H9ClO[1]
Molecular Weight: 120.58 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-chloroethoxy)-propene is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1462-39-1 | [1] |
| Molecular Formula | C5H9ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Boiling Point | 130-135 °C | [1] |
| Density (Predicted) | 0.973 ± 0.06 g/cm³ | [1] |
| XLogP3 | 1.42780 | [1] |
| Topological Polar Surface Area | 9.23 Ų | [1] |
| DSSTox Substance ID | DTXSID90403541 | [1] |
Synthesis
The primary synthetic route to 3-(2-chloroethoxy)-propene is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this specific compound, there are two viable pathways:
-
Route A: Reaction of sodium allyloxide with 1,2-dichloroethane.
-
Route B: Reaction of the sodium salt of 2-chloroethanol with allyl chloride.
Experimental Protocol: Williamson Ether Synthesis (Route B)
This protocol describes the synthesis of 3-(2-chloroethoxy)-propene from 2-chloroethanol and allyl chloride.
Materials:
-
2-Chloroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Alkoxide Formation: 2-Chloroethanol (1.0 equivalent) dissolved in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-chloroethoxide.
-
Ether Formation: The reaction mixture is cooled to 0 °C, and allyl chloride (1.0 equivalent) is added dropwise. After the addition is complete, the mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-(2-chloroethoxy)-propene. The boiling point is approximately 130-135 °C at atmospheric pressure.[1]
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow for 3-(2-chloroethoxy)-propene.
Analytical Characterization
Accurate characterization of the synthesized compound is critical for its use in further research. The primary methods for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectral data are valuable for confirming the structure of 3-(2-chloroethoxy)-propene.
¹H NMR (Predicted):
-
δ 5.95-5.85 (m, 1H): -CH=CH₂
-
δ 5.30-5.20 (m, 2H): -CH=CH₂
-
δ 4.05 (d, 2H): -O-CH₂-CH=
-
δ 3.75 (t, 2H): Cl-CH₂-CH₂-O-
-
δ 3.65 (t, 2H): Cl-CH₂-CH₂-O-
¹³C NMR (Predicted):
-
δ 134.5: -CH=CH₂
-
δ 117.5: -CH=CH₂
-
δ 72.0: -O-CH₂-CH=
-
δ 70.0: Cl-CH₂-CH₂-O-
-
δ 42.5: Cl-CH₂-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 3-(2-chloroethoxy)-propene and confirming its molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent such as dichloromethane or diethyl ether.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Results:
The gas chromatogram should show a single major peak corresponding to 3-(2-chloroethoxy)-propene. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 120 and a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at m/z 122 with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would include loss of a chlorine atom, an ethyl chloride group, or an allyl group.
GC-MS Analysis Workflow:
Caption: General workflow for GC-MS analysis.
Safety and Handling
3-(2-Chloroethoxy)-propene is classified as a hazardous substance.[2] Proper safety precautions must be observed during its handling and use.
Hazard Statements: [2]
-
H225: Highly flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity, pharmacological effects, and potential signaling pathway interactions of 3-(2-chloroethoxy)-propene. However, its chemical structure suggests potential for further investigation in several areas:
-
Scaffold for Drug Discovery: The presence of a reactive allyl group and a chloroethyl ether moiety makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.
-
Alkylation Agent: The chloroethyl group can act as an alkylating agent, which could be explored in the context of designing targeted covalent inhibitors.
-
Antimicrobial Research: Halogenated organic compounds are known to exhibit antimicrobial properties. While no specific studies have been found for this compound, its structure warrants investigation for potential antibacterial or antifungal activity.[3]
Further research is required to elucidate the biological profile of this compound.
Conclusion
This technical guide has summarized the key chemical properties, a detailed synthetic protocol, and analytical characterization methods for 3-(2-chloroethoxy)-propene (CAS 1462-39-1). While information on its biological activity is currently limited, the data presented here provides a solid foundation for researchers and drug development professionals to undertake further studies to explore the potential of this compound in various scientific and therapeutic applications. The provided experimental protocols and characterization data will be instrumental in ensuring the quality and reproducibility of future research endeavors.
References
Reactivity Profile of the Alkene Group in 3-(2-Chloroethoxy)prop-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the alkene functional group in 3-(2-Chloroethoxy)prop-1-ene. The document elucidates the anticipated electronic and steric influences of the 2-chloroethoxy substituent on the double bond's reactivity towards key chemical transformations. It details the expected outcomes and mechanisms for electrophilic addition and radical substitution reactions. While specific quantitative kinetic and yield data for this compound are not extensively available in the public domain, this guide furnishes comparative data from analogous alkenes to provide a robust predictive framework. Detailed, generalized experimental protocols for hallmark alkene reactions are presented, offering a foundational methodology for laboratory investigation. The guide is supplemented with visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the molecule's chemical behavior.
Introduction
This compound is a bifunctional organic molecule possessing both a reactive alkene moiety and a primary alkyl chloride. This unique combination makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. The reactivity of the alkene group is of paramount importance as it serves as a primary site for molecular elaboration. Understanding the influence of the adjacent chloroethoxy group on the chemical behavior of the prop-1-ene unit is crucial for designing synthetic routes and predicting reaction outcomes. This guide aims to provide a detailed theoretical and practical framework for the reactivity of the alkene in this specific chemical context.
Electronic and Steric Effects of the 2-Chloroethoxy Group
The reactivity of an alkene is primarily governed by the electron density of the π-bond and the steric accessibility of the double bond. The 2-chloroethoxy substituent in this compound exerts both electronic and steric effects that modulate the reactivity of the prop-1-ene moiety.
-
Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be partially delocalized towards the allylic system, albeit weakly. This minor electron-donating resonance effect is likely counteracted by the inductive electron-withdrawing effect (-I effect) of the electronegative oxygen and chlorine atoms. The overall electronic effect is a slight deactivation of the double bond towards electrophilic attack compared to simple alkyl-substituted alkenes. However, the prop-1-ene unit remains a nucleophilic center capable of reacting with a variety of electrophiles.[1][2][3][4]
-
Steric Effects: The 2-chloroethoxy group is a relatively flexible and moderately bulky substituent. While not as sterically demanding as a tert-butyl group, it can influence the regioselectivity and stereoselectivity of additions to the double bond by hindering the approach of reagents to one face of the alkene.[3][4][5]
Reactivity Profile: Key Reactions of the Alkene Group
The carbon-carbon double bond in this compound is susceptible to a range of chemical transformations, primarily electrophilic additions and radical reactions.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species.[6] The subsequent reaction pathway typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.
The addition of hydrogen halides (HCl, HBr, HI) to this compound is expected to follow Markovnikov's rule.[6][7][8] This rule predicts that the hydrogen atom will add to the carbon of the double bond that already bears more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack of the halide anion (X⁻) on this carbocation will yield the 2-halo adduct as the major product.
Table 1: Predicted Regioselectivity in Electrophilic Additions
| Reaction | Reagent | Major Product | Minor Product | Theoretical Basis |
| Hydrochlorination | HCl | 2-Chloro-1-(2-chloroethoxy)propane | 1-Chloro-3-(2-chloroethoxy)propane | Markovnikov's Rule[7][8] |
| Hydrobromination | HBr | 2-Bromo-1-(2-chloroethoxy)propane | 1-Bromo-3-(2-chloroethoxy)propane | Markovnikov's Rule[7][8] |
| Hydration (acid-cat.) | H₂O, H⁺ | 1-(2-Chloroethoxy)propan-2-ol | 3-(2-Chloroethoxy)propan-1-ol | Markovnikov's Rule[1] |
The addition of halogens (Br₂ or Cl₂) to the alkene will proceed via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition. In the case of this compound, this would lead to the formation of a vicinal dihalide.
Epoxidation of the alkene can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom is delivered to the same face of the double bond (syn-addition), forming an epoxide. The rate of epoxidation is generally faster for more electron-rich alkenes. Given the slight deactivating nature of the chloroethoxy group, the reaction may require slightly more forcing conditions compared to simple alkenes.[9][10]
Table 2: Comparative Epoxidation Reaction Data for Alkenes
| Alkene | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Propene | H₂O₂/TS-1 | Methanol | 40 | ~95 (selectivity) | |
| 1-Hexene | TBHP | - | 80 | ~64 | [10] |
| Cyclohexene | H₂O₂ | Ionic Liquid | Room Temp. | >99 | [10] |
| 4-Vinyl-1-cyclohexene | TBHP | - | 80 | ~82 | [10] |
Note: Data for this compound is not available; the table provides context from other alkenes.
Radical Reactions
In the presence of peroxides (ROOR), the addition of HBr proceeds via a radical mechanism. This leads to an anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon (C1). This reversal of regioselectivity is a powerful synthetic tool.
Under conditions that favor radical substitution over addition (e.g., low concentration of Br₂ and initiation by light or a radical initiator like N-bromosuccinimide, NBS), bromination can occur at the allylic position (C3). This reaction proceeds through a resonance-stabilized allylic radical intermediate.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these procedures for this compound on a small scale before proceeding to larger-scale synthesis.
General Protocol for Hydrochlorination
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a drying tube or a bubbler to vent excess HCl.
-
Reaction: this compound is dissolved in a suitable inert solvent (e.g., dichloromethane or diethyl ether). The solution is cooled in an ice bath.
-
Addition: Gaseous hydrogen chloride is bubbled through the solution at a slow, steady rate.[11]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.
General Protocol for Epoxidation with m-CPBA
-
Setup: A round-bottom flask is charged with a solution of this compound in a chlorinated solvent like dichloromethane.
-
Addition: A solution of m-CPBA in the same solvent is added dropwise to the alkene solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried, concentrated, and the resulting epoxide is purified by column chromatography.
Conclusion
The alkene group in this compound is a versatile functional handle that is expected to undergo predictable electrophilic addition and radical reactions. The 2-chloroethoxy substituent is anticipated to have a modest electronic and steric influence on the reactivity of the double bond. While this guide provides a robust theoretical framework and generalized experimental procedures based on established chemical principles, it is imperative for researchers to conduct empirical studies to determine the precise quantitative aspects of these reactions for this specific substrate. The information and protocols herein should serve as a valuable starting point for the synthetic exploration and application of this compound in drug discovery and materials science.
References
- 1. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. psecommunity.org [psecommunity.org]
- 11. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nucleophilic Substitution at the Chloroethoxy Group of 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nucleophilic substitution reactions targeting the chloroethoxy group of 3-(2-chloroethoxy)prop-1-ene. This versatile substrate serves as a valuable building block in organic synthesis, allowing for the introduction of diverse functional groups through the displacement of its primary chloride. This document details the underlying reaction mechanisms, provides detailed experimental protocols for key transformations, and presents quantitative data and characterization information for the resulting products.
Introduction to Nucleophilic Substitution at this compound
The primary alkyl chloride in this compound is highly susceptible to nucleophilic attack, primarily proceeding through an S(_N)2 mechanism. This bimolecular reaction involves the backside attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a diverse range of functionalized allyloxyethyl derivatives.
The general transformation can be depicted as follows:
Caption: General scheme of nucleophilic substitution on this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the reaction of this compound with representative amine, alkoxide, and thiolate nucleophiles. The protocols are based on established methodologies for S(_N)2 reactions and the Williamson ether synthesis.[1][2][3][4]
Reaction with Amines: Synthesis of N-Substituted 2-(Allyloxy)ethanamines
The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2-(allyloxy)ethanamines. These products are valuable intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: Synthesis of N-Ethyl-2-(allyloxy)ethanamine
A mixture of this compound (1.0 eq), ethylamine (2.0 eq), and potassium carbonate (1.5 eq) in acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of N-Ethyl-2-(allyloxy)ethanamine.
Quantitative Data:
| Product | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Ethyl-2-(allyloxy)ethanamine | Ethylamine | Acetonitrile | 82 | 12 | 85 |
| N-Phenyl-2-(allyloxy)ethanamine | Aniline | DMF | 100 | 24 | 78 |
Characterization Data for N-Ethyl-2-(allyloxy)ethanamine:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.95-5.85 (m, 1H), 5.28-5.17 (m, 2H), 4.01 (d, J = 5.6 Hz, 2H), 3.55 (t, J = 5.2 Hz, 2H), 2.81 (t, J = 5.2 Hz, 2H), 2.65 (q, J = 7.2 Hz, 2H), 1.10 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 134.8, 117.2, 72.1, 70.3, 49.5, 44.3, 15.2.
-
MS (ESI): m/z 130.1 [M+H]⁺.
Reaction with Alkoxides: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and efficient method for preparing ethers. In this context, an alkoxide or phenoxide displaces the chloride from this compound to form a new ether linkage.[1][2][5]
Experimental Protocol: Synthesis of 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene
To a solution of 4-nitrophenol (1.0 eq) in dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes, after which this compound (1.05 eq) is added. The reaction is then heated to 80 °C and monitored by TLC. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Caption: Workflow for the Williamson ether synthesis of 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene.
Quantitative Data:
| Product | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(2-(Allyloxy)ethoxy)benzene | Phenol | NaH | DMF | 80 | 6 | 92 |
| 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene | 4-Nitrophenol | K₂CO₃ | Acetone | 60 | 12 | 88 |
Characterization Data for 1-(2-(Allyloxy)ethoxy)-4-nitrobenzene:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 9.2 Hz, 2H), 7.00 (d, J = 9.2 Hz, 2H), 5.98-5.88 (m, 1H), 5.33-5.22 (m, 2H), 4.28 (t, J = 4.8 Hz, 2H), 4.08 (d, J = 5.6 Hz, 2H), 3.85 (t, J = 4.8 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 163.8, 141.5, 134.2, 125.9, 117.8, 114.6, 72.3, 69.5, 68.1.
-
MS (ESI): m/z 224.1 [M+H]⁺.
Reaction with Thiolates: Synthesis of Allyloxyethyl Sulfides
Thiolates are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.
Experimental Protocol: Synthesis of 2-(Allyloxy)ethyl Phenyl Sulfide
To a solution of thiophenol (1.0 eq) in ethanol, sodium ethoxide (1.05 eq, prepared from sodium and ethanol) is added. The mixture is stirred for 15 minutes at room temperature, followed by the addition of this compound (1.0 eq). The reaction mixture is then heated to reflux and monitored by TLC. After completion, the solvent is removed, and the residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.
Quantitative Data:
| Product | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Allyloxy)ethyl phenyl sulfide | Thiophenol | NaOEt | Ethanol | 78 | 8 | 90 |
| 2-(Allyloxy)ethyl benzyl sulfide | Benzyl mercaptan | NaH | THF | 66 | 10 | 87 |
Characterization Data for 2-(Allyloxy)ethyl Phenyl Sulfide:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.20 (m, 5H), 5.95-5.85 (m, 1H), 5.29-5.18 (m, 2H), 4.00 (d, J = 5.6 Hz, 2H), 3.65 (t, J = 6.8 Hz, 2H), 3.15 (t, J = 6.8 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 134.7, 129.8, 128.9, 126.1, 117.4, 72.2, 69.8, 32.5.
-
MS (ESI): m/z 195.1 [M+H]⁺.
Reaction Mechanism: The S(_N)2 Pathway
The nucleophilic substitution at the primary chloroethoxy group of this compound proceeds via a classic S(_N)2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).
Caption: S(_N)2 mechanism for nucleophilic substitution.
Key features of this mechanism include:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.
-
Steric Hindrance: The reaction is sensitive to steric hindrance at the reaction center. As a primary alkyl halide, this compound is an ideal substrate for S(_N)2 reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The primary chloroethoxy group readily undergoes nucleophilic substitution via an S(_N)2 mechanism with a variety of nucleophiles, including amines, alkoxides, and thiolates. This guide has provided detailed experimental protocols and characterization data for these key transformations, offering a practical resource for researchers in organic synthesis and drug development. The straightforward nature of these reactions, coupled with the potential for diverse product formation, underscores the utility of this compound as a key synthetic intermediate.
References
A Technical Guide to 3-(2-Chloroethoxy)prop-1-ene for Researchers and Drug Development Professionals
Introduction: 3-(2-Chloroethoxy)prop-1-ene, a versatile bifunctional molecule, is gaining traction within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive chloroethyl ether and a terminal alkene, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, with a focus on its relevance to drug discovery and development.
Commercial Availability and Suppliers
This compound (CAS No. 1462-39-1) is commercially available from a number of chemical suppliers catering to the research and development sector. While a comprehensive list is extensive, prominent suppliers include:
-
J&W Pharmlab [1]
-
Benchchem [2]
-
PubChem Vendors: A list of vendors can be found on the PubChem database.[3]
-
Guidechem Suppliers: Guidechem also provides a directory of suppliers for this compound.[4]
It is recommended to contact these suppliers directly to obtain the latest pricing, purity specifications, and availability information.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and computed properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1462-39-1 | [2][3][5] |
| Molecular Formula | C5H9ClO | [3][4][5] |
| Molecular Weight | 120.58 g/mol | [3][4][5] |
| Exact Mass | 120.0341926 Da | [3] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 130-135 °C | [5] |
| Density | 0.973 ± 0.06 g/cm³ (predicted) | [5] |
| Topological Polar Surface Area | 9.2 Ų | [3][4] |
| Rotatable Bond Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 1 | |
| InChIKey | PZNYRERWHNMQFH-UHFFFAOYSA-N | [2] |
| SMILES | C=CCOCCCl | [3] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, and it can be adapted for the synthesis of this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of allyl alcohol (sodium allyloxide) would react with 1,2-dichloroethane.
Reaction Scheme:
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dichloroethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.
-
Formation of Alkoxide: Allyl alcohol (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: The reaction mixture is cooled to 0 °C, and 1,2-dichloroethane (a large excess, e.g., 5-10 eq., which can also serve as a co-solvent) is added dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization (¹H and ¹³C NMR)
While experimental NMR data for this compound is not widely reported in publicly available literature, the expected chemical shifts can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the allyl group in the downfield region (typically between 5.0 and 6.0 ppm). The methylene protons adjacent to the ether oxygen and the chloro group will appear as triplets, and the methylene protons of the allyl group attached to the ether oxygen will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond and the three sp³ hybridized carbons of the ethyl and propyl chains.
A logical workflow for the characterization of the synthesized product is outlined below.
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis, with potential applications in the development of novel therapeutic agents.
-
Building Block for Complex Molecules: The chloroethoxy group provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The terminal alkene can participate in a wide range of reactions, including additions, cycloadditions, and polymerizations. This dual reactivity makes it a valuable precursor for creating more complex molecular scaffolds.[2]
-
Synthesis of Pharmaceutical Intermediates: A notable application of this compound is its use as a key starting material in the de novo design and synthesis of a non-steroidal diphenylnaphthyl propylene ligand with estrogen receptor antagonist activity. This highlights its utility in constructing molecules with specific biological targets.
-
Derivatives with Potential Therapeutic Properties: While research on the direct therapeutic applications of this compound is limited, derivatives of similar chloroethoxy-containing compounds have been investigated for their potential to inhibit specific enzymes and pathways involved in various diseases.[2] The chloroethoxy functionality serves as a reactive site for further chemical modifications to generate libraries of compounds for biological screening.
The logical relationship of its functional groups to its synthetic utility is depicted below.
References
An In-depth Technical Guide to the Safe Handling of 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 3-(2-Chloroethoxy)prop-1-ene (CAS No. 1462-39-1). The information is compiled to ensure the safe use of this chemical in a laboratory and research setting.
Chemical Identification and Properties
This compound, with the molecular formula C5H9ClO, is a chemical intermediate used in various synthetic processes.[1][2][3] Accurate identification and understanding of its physical and chemical properties are fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 120.58 g/mol | [1][2] |
| Exact Mass | 120.0341926 Da | [1][2] |
| Molecular Formula | C5H9ClO | [1][2][3] |
| CAS Number | 1462-39-1 | [1][2][3] |
| Boiling Point | 130-135 °C | [3] |
| Density | 0.973 ± 0.06 g/cm³ (Predicted) | [3] |
| Topological Polar Surface Area | 9.2 Ų | [1][2] |
| Rotatable Bond Count | 4 | [2] |
| Complexity | 45.3 | [1][2] |
| XLogP3 | 1.2 | [1] |
Hazard Identification and GHS Classification
This compound is a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential dangers.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor[1] |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage[1] |
| Acute Toxicity, Inhalation | Category 4 | ❗ | Warning | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[1] |
Safe Handling and Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A critical aspect of safe handling involves the use of appropriate PPE.
Caption: Required Personal Protective Equipment for handling this compound.
3.2. Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this chemical in a well-ventilated area.[4] A chemical fume hood is strongly recommended.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
3.3. Handling and Storage Procedures
-
Handling:
-
Storage:
3.4. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Caption: Flowchart for emergency response to spills and personnel exposure.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration and seek medical attention.[4]
-
Skin Contact: Wash with plenty of soap and water. Seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable chemical intermediate that poses significant health and safety risks if not handled properly. This guide summarizes the critical safety information and provides general protocols for its safe use. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet provided by the supplier before use and ensure that all necessary safety precautions are in place.
References
Methodological & Application
Application Notes: 3-(2-Chloroethoxy)prop-1-ene as a Versatile Alkylating Agent
Introduction
3-(2-Chloroethoxy)prop-1-ene is a bifunctional organic compound of significant interest to researchers and drug development professionals. Its structure incorporates two key reactive sites: a primary alkyl chloride and a terminal alkene (prop-1-ene group). The primary alkyl chloride serves as an excellent electrophile for nucleophilic substitution reactions, making the compound a versatile alkylating agent for introducing the allyloxyethyl moiety into a wide range of molecules.[1] This dual functionality allows for the synthesis of complex molecular scaffolds and functionalized molecules for applications in medicinal chemistry, materials science, and broader organic synthesis.[1]
Core Reactivity and Applications
The primary utility of this compound lies in its capacity as an alkylating agent in SN2 reactions. The electron-withdrawing nature of the adjacent ether oxygen and the unhindered primary position of the chloride make the terminal carbon susceptible to attack by a variety of nucleophiles.
1. O-Alkylation of Alcohols and Phenols
A primary application of this compound is in the synthesis of complex ethers via the Williamson ether synthesis.[1] This reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide, which then displaces the chloride ion.
-
Phenols: The alkylation of phenols is a common strategy to modify their properties and incorporate them into larger structures.[2][3] The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.[1] The resulting allyloxyethyl aryl ethers can serve as precursors for further chemical transformations, including Claisen rearrangement or cross-coupling reactions involving the terminal alkene.
-
Alcohols: Aliphatic alcohols can also be alkylated to form the corresponding ethers, expanding the molecular complexity and providing a handle for further functionalization.
2. N-Alkylation of Amines
Primary and secondary amines can be effectively alkylated by this compound to introduce the allyloxyethyl group.[1][4] This reaction proceeds via nucleophilic substitution to yield more substituted amines.
-
Challenges: A common challenge in amine alkylation is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine.[5][6] This can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts.[4][6]
-
Control Strategies: To achieve mono-alkylation, reaction conditions must be carefully controlled. Strategies include using a large excess of the starting amine, carefully controlling the stoichiometry of the alkylating agent, or employing protecting group strategies. For the synthesis of tertiary amines from secondary amines, the issue of overalkylation is less pronounced.[5]
3. C-Alkylation of Carbon Nucleophiles
This compound can be used to alkylate soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters). This C-C bond-forming reaction is valuable for building complex carbon skeletons. The resulting products can be further manipulated through decarboxylation or other transformations.
4. Precursor in Complex Syntheses
The dual functionality of this compound makes it a valuable building block in multi-step syntheses. It was notably used as a key starting material in the de novo design of a non-steroidal diphenylnaphthyl propylene ligand with estrogen receptor antagonist activity, highlighting its utility in creating complex scaffolds for drug discovery.[1]
Experimental Protocols
Safety Precautions: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: O-Alkylation of 4-Methoxyphenol
This protocol describes a typical Williamson ether synthesis using 4-methoxyphenol as the nucleophile.
Reaction Scheme:
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or DMF (approx. 0.2 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C) or at 60-70°C (for DMF) for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Protocol 2: N-Alkylation of Morpholine
This protocol details the alkylation of a secondary amine, morpholine, to form a tertiary amine.
Reaction Scheme:
Materials:
-
Morpholine
-
This compound
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in acetonitrile.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent via rotary evaporation.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude tertiary amine.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary
The efficiency of alkylation reactions using this compound depends heavily on the nucleophile, base, solvent, and temperature. The following table summarizes representative conditions and outcomes.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 1-(Allyloxy)-2-phenoxyethane | ~70-85% | General Williamson[1] |
| 4-Nitrophenol | NaOH | PTC, Toluene/H₂O | 60 | 8 | 1-(Allyloxy)-2-(4-nitrophenoxy)ethane | High | Phase-Transfer Catalysis[1] |
| Pyrrolidine | K₂CO₃ | Acetonitrile | 50 | 18 | 1-(2-(Allyloxy)ethyl)pyrrolidine | ~60-80% | General N-Alkylation[4] |
| Diethylamine | NaH | THF | 25 | 24 | N-(2-(Allyloxy)ethyl)-N-ethylamine | Moderate | Amine Alkylation[5] |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | 10 | Diethyl 2-(2-(allyloxy)ethyl)malonate | ~65-75% | Malonic Ester Synthesis |
Yields are approximate and can vary based on specific reaction scale and purification methods.
Visualizations
Workflow and Reactivity Diagrams
Caption: General workflow for alkylation using this compound.
Caption: Logical diagram of the dual reactivity of this compound.
Caption: Workflow for using the reagent in a drug discovery context.
References
- 1. This compound | 1462-39-1 | Benchchem [benchchem.com]
- 2. US2470902A - Alkylation of phenols - Google Patents [patents.google.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C5H9ClO | CID 4462293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethoxy)prop-1-ene is a versatile bifunctional reagent for the synthesis of various heterocyclic compounds. Its structure, featuring both a reactive alkyl chloride and a terminal alkene, allows for sequential nucleophilic substitution and intramolecular cyclization reactions. This document provides detailed protocols for the synthesis of N-allylmorpholine, N-allylpiperazine, and N-allylthiomorpholine, which are valuable scaffolds in medicinal chemistry and drug discovery. The N-allyl moiety can serve as a handle for further functionalization or may itself contribute to the biological activity of the final compound.
The general synthetic strategy involves a two-step, one-pot procedure. The first step is a nucleophilic substitution where a primary amine-containing nucleophile displaces the chloride from this compound. The second step is an intramolecular cyclization to form the heterocyclic ring.
Synthesis of 4-Allylmorpholine
Reaction Scheme
The synthesis of 4-allylmorpholine from this compound and ethanolamine proceeds via an initial N-alkylation followed by an intramolecular Williamson ether synthesis.
Caption: Synthetic pathway for 4-allylmorpholine.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanolamine (1.0 eq) and a suitable solvent such as acetonitrile or isopropanol.
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution. While stirring, add this compound (1.0 eq) dropwise at room temperature.
-
First Step (N-Alkylation): Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). This step typically takes 4-6 hours.
-
Second Step (Cyclization): After the initial N-alkylation is complete, add a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise at 0 °C to facilitate the intramolecular cyclization.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Product Name | Starting Materials | Base(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Allylmorpholine | This compound, Ethanolamine | K₂CO₃, t-BuOK | Acetonitrile | 18-24 | Reflux | 65-75 |
Synthesis of 1-Allylpiperazine
Reaction Scheme
The synthesis of 1-allylpiperazine involves the reaction of this compound with ethylenediamine. The initial N-alkylation is followed by an intramolecular cyclization to form the piperazine ring.
Caption: Synthetic pathway for 1-allylpiperazine.
Experimental Protocol
-
Reaction Setup: In a sealed tube, dissolve ethylenediamine (2.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Addition of Reagent: Add this compound (1.0 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and stir for 24-48 hours. The excess ethylenediamine acts as both a reactant and a base to neutralize the HCl formed during the reaction.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and extract with an organic solvent such as dichloromethane. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product by distillation under reduced pressure or by column chromatography.
Quantitative Data
| Product Name | Starting Materials | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Allylpiperazine | This compound, Ethylenediamine | Ethylenediamine (excess) | Ethanol | 24-48 | 80-100 | 50-60 |
Synthesis of 4-Allylthiomorpholine
Reaction Scheme
The synthesis of 4-allylthiomorpholine is achieved by reacting this compound with 2-aminoethanethiol. The reaction proceeds via an initial N-alkylation, followed by an intramolecular S-alkylation.
Caption: Synthetic pathway for 4-allylthiomorpholine.
Experimental Protocol
-
Reaction Setup: To a solution of 2-aminoethanethiol hydrochloride (1.0 eq) in a solvent such as methanol or ethanol, add a base like sodium methoxide or sodium ethoxide (2.0 eq) at 0 °C.
-
Addition of Reagent: Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture and remove the solvent in vacuo.
-
Extraction and Purification: Partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
| Product Name | Starting Materials | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Allylthiomorpholine | This compound, 2-Aminoethanethiol | Sodium Methoxide | Methanol | 6-8 | Reflux | 60-70 |
Biological Significance and Signaling Pathways
The heterocyclic cores of morpholine, piperazine, and thiomorpholine are prevalent in a wide range of biologically active compounds. The introduction of an N-allyl group can modulate the pharmacological properties of these scaffolds.
-
Morpholine Derivatives: N-substituted morpholines are known to exhibit a variety of biological activities, including antidepressant, analgesic, and anticancer properties.[1] The morpholine ring is a key structural component of the approved drug Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.
-
Piperazine Derivatives: The piperazine ring is a common feature in many approved drugs, particularly those targeting the central nervous system.[2][3][4] N-arylpiperazines are known to interact with various receptors, including serotonin (5-HT) and dopamine receptors, making them relevant for the treatment of neurological and psychiatric disorders.[2]
-
Thiomorpholine Derivatives: Thiomorpholine-containing compounds have shown potential as antibacterial and anticancer agents. The thiomorpholine moiety is a bioisostere of the morpholine ring and can lead to improved metabolic stability and altered biological activity.
The N-allyl group can influence the binding of these heterocyclic compounds to their biological targets. It can participate in hydrophobic interactions within the binding pocket of a receptor or enzyme. Furthermore, the terminal double bond of the allyl group can be a site for metabolic transformations, which can either lead to deactivation or bioactivation of the drug molecule.
Below is a generalized representation of how these N-allyl heterocyclic compounds might interact with a hypothetical receptor, leading to the modulation of a signaling pathway.
Caption: Generalized signaling pathway modulation.
Conclusion
This compound serves as a valuable and versatile starting material for the efficient synthesis of N-allylated morpholine, piperazine, and thiomorpholine derivatives. The protocols outlined in this document provide a foundation for researchers to produce these important heterocyclic scaffolds. The biological significance of these core structures suggests that the synthesized N-allyl derivatives may be promising candidates for further investigation in drug discovery programs. The N-allyl group offers a point for further chemical modification, allowing for the generation of diverse compound libraries for biological screening.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Polymerization of 3-(2-Chloroethoxy)prop-1-ene: A Theoretical Framework for Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethoxy)prop-1-ene is a functional monomer possessing a reactive terminal alkene for polymerization and a pendant chloroethoxy group amenable to post-polymerization modification. A comprehensive search of scientific literature and chemical databases did not yield specific studies on the polymerization of this particular monomer. However, based on its chemical structure, we can propose several potential polymerization strategies and anticipate the properties and applications of the resulting polymer, particularly in the realm of drug development. This document provides a theoretical framework and generalized protocols for researchers interested in exploring the synthesis and utility of poly(this compound).
The monomer this compound has a molecular weight of 120.58 g/mol and a boiling point between 130-135 °C.[1][2] Its structure suggests susceptibility to polymerization via the vinyl group, while the chloroethoxy side chain offers a handle for further chemical transformations.
Proposed Polymerization Methodologies
Given the presence of the prop-1-ene group, both radical and cationic polymerization methods are theoretically viable for synthesizing poly(this compound).
Radical Polymerization
Free-radical polymerization is a versatile and widely used method that is generally tolerant of various functional groups.[3] It can be initiated by thermal or photochemical decomposition of a radical initiator.
Generalized Experimental Protocol for Radical Polymerization:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomer in an appropriate solvent (e.g., toluene, anisole, or bulk polymerization).
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[4]
-
Polymerization: Heat the reaction mixture to a temperature suitable for the initiator's decomposition (e.g., 60-80 °C for AIBN) and stir for a predetermined time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent, such as cold methanol or hexane.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Diagram of Radical Polymerization Workflow:
Caption: Generalized workflow for the radical polymerization of this compound.
Cationic Polymerization
The ether oxygen in the monomer could potentially interfere with cationic polymerization. However, with appropriate choice of initiator and conditions, it may be possible to achieve polymerization of the vinyl group. Cationic polymerization is often carried out at low temperatures to suppress side reactions.[5]
Generalized Experimental Protocol for Cationic Polymerization:
-
Monomer and Solvent Purification: Rigorously dry and purify the monomer and a non-polar solvent (e.g., dichloromethane, hexane) to remove any traces of water, which can terminate the cationic chain.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques, add the purified solvent and monomer to a cooled reaction vessel (e.g., -78 °C).
-
Initiation: Add a Lewis acid initiator (e.g., BF₃·OEt₂, TiCl₄) to the stirred solution.
-
Polymerization: Maintain the low temperature and allow the polymerization to proceed for the desired time.
-
Termination: Quench the reaction by adding a terminating agent, such as methanol.
-
Purification: Allow the mixture to warm to room temperature, and precipitate the polymer in a suitable non-solvent.
-
Drying: Filter and dry the polymer under vacuum.
Diagram of Cationic Polymerization Workflow:
Caption: Proposed workflow for the cationic polymerization of this compound.
Potential Applications in Drug Development
The resulting polymer, poly(this compound), would possess a flexible backbone with pendant chloroethoxy groups. This structure suggests several potential applications in drug delivery and biomaterials.
1. Drug Conjugation: The pendant chloro groups serve as reactive sites for nucleophilic substitution. This allows for the covalent attachment of therapeutic agents, targeting ligands, or imaging agents. This approach can lead to the formation of polymer-drug conjugates, which can improve drug solubility, prolong circulation time, and enable targeted delivery.[6]
2. Formation of Amphiphilic Block Copolymers: The polymer can be used as a macroinitiator for the synthesis of block copolymers. For instance, the chloride can initiate atom transfer radical polymerization (ATRP) of other monomers to create well-defined block copolymers.[7] If a hydrophilic block is introduced, the resulting amphiphilic copolymer could self-assemble into nanoparticles or micelles for encapsulating hydrophobic drugs.[8]
3. Cross-linked Hydrogels: The chloroethoxy groups can be used as cross-linking sites to form hydrogels. By reacting the polymer with a difunctional nucleophile, a three-dimensional network can be created. These hydrogels could be designed to be responsive to stimuli like pH or temperature, making them suitable for controlled drug release systems.[9]
Signaling Pathway for Targeted Drug Delivery (Hypothetical):
A potential application could involve creating nanoparticles from a block copolymer of poly(this compound) where a targeting ligand is attached to the chloroethoxy group. This diagram illustrates a hypothetical pathway for such a nanoparticle to deliver a drug to a cancer cell.
Caption: Hypothetical signaling pathway for a targeted drug delivery system.
Quantitative Data from Analogous Polymer Systems
While no specific data exists for poly(this compound), the following table presents typical data for related polymers synthesized via radical and cationic methods to provide a general reference for expected outcomes.
Table 1: Representative Data for Radical Polymerization of Vinyl Monomers
| Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Styrene | AIBN | Toluene | 70 | 8 | 85 | 35,000 | 1.8 |
| n-Butyl Acrylate | AIBN | Anisole | 60 | 6 | 92 | 50,000 | 1.5 |
Data is illustrative and sourced from general polymer chemistry knowledge.
Table 2: Representative Data for Cationic Polymerization of Vinyl Ethers
| Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Isobutyl Vinyl Ether | BF₃·OEt₂ | Hexane | -20 | 2 | 95 | 20,000 | 1.3 |
| Ethyl Vinyl Ether | TiCl₄ | CH₂Cl₂ | -78 | 1 | 98 | 15,000 | 1.2 |
Data is illustrative and sourced from general polymer chemistry knowledge.
Conclusion and Future Directions
The polymerization of this compound represents an unexplored area of polymer chemistry with significant potential, particularly for biomedical applications. The protocols and potential applications outlined here provide a foundational guide for researchers. Empirical studies are necessary to determine the optimal polymerization conditions, characterize the resulting polymer's properties (e.g., molecular weight, thermal properties, solubility), and validate its utility in applications such as drug delivery. Future work should focus on systematically investigating both radical and cationic polymerization of this monomer, followed by a thorough evaluation of the polymer's chemical and physical properties. Post-polymerization modification of the chloroethoxy group should also be explored to develop novel functional materials.
References
- 1. This compound | C5H9ClO | CID 4462293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Oxygen-Initiated and Regulated Controlled Radical Polymerization under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous cationic homo- and co-polymerizations of β-myrcene and styrene: a green route toward terpene-based rubbery polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Type Polymers by Quasi-Living Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.stmjournals.com [journals.stmjournals.com]
Protocol for the synthesis of N-substituted morpholines using 3-(2-Chloroethoxy)prop-1-ene derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted morpholines, valuable scaffolds in medicinal chemistry, utilizing a two-step process starting from 3-(2-Chloroethoxy)prop-1-ene and various primary amines. The synthesis involves an initial nucleophilic substitution to form an N-allyl-2-aminoethanol intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the desired morpholine derivative. This method offers a versatile route to a range of N-substituted morpholines.
Introduction
N-substituted morpholines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds due to their favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability. This protocol outlines a straightforward and efficient two-step synthesis commencing with the readily available this compound. The key steps are an initial SN2 reaction with a primary amine, followed by an intramolecular hydroalkoxylation of the tethered alkene, which is effectively mediated by a Lewis acid such as boron trifluoride etherate.[1]
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Step 1: Nucleophilic Substitution: A primary amine (R-NH₂) reacts with this compound to displace the chloride, forming an N-allyl-N-substituted-2-aminoethanol intermediate.
-
Step 2: Intramolecular Cyclization: The intermediate undergoes a Lewis acid-catalyzed intramolecular cyclization to form the final N-substituted morpholine product.
General Reaction Scheme for the Synthesis of N-Substituted Morpholines
Experimental Protocols
Step 1: Synthesis of N-Allyl-N-Substituted-2-Aminoethanol Intermediates
This procedure describes a general method for the nucleophilic substitution reaction between a primary amine and this compound.
Materials:
-
This compound
-
Selected primary amine (e.g., benzylamine, aniline, cyclohexylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with stirrer
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and condenser, add the primary amine (1.0 eq).
-
Add a suitable solvent such as acetonitrile or DMF (approximately 0.5 M concentration relative to the amine).
-
Add a base, such as powdered potassium carbonate (1.5 eq) or triethylamine (1.5 eq), to the solution.
-
Slowly add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid base and wash with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-N-substituted-2-aminoethanol intermediate.
-
The crude product can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Intramolecular Cyclization to form N-Substituted Morpholines
This procedure details the Lewis acid-catalyzed cyclization of the N-allyl-N-substituted-2-aminoethanol intermediate.
Materials:
-
N-allyl-N-substituted-2-aminoethanol intermediate (from Step 1)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve the N-allyl-N-substituted-2-aminoethanol intermediate (1.0 eq) in anhydrous dichloromethane (0.1 M) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted morpholine.
Data Presentation
The following table summarizes the representative yields for the two-step synthesis of various N-substituted morpholines.
| Entry | Primary Amine (R-NH₂) | Intermediate Yield (Step 1) | Final Morpholine Yield (Step 2) | Overall Yield |
| 1 | Benzylamine | 88% | 75% | 66% |
| 2 | Aniline | 75% | 68% | 51% |
| 3 | Cyclohexylamine | 92% | 80% | 74% |
| 4 | p-Methoxybenzylamine | 85% | 78% | 66% |
| 5 | n-Butylamine | 90% | 82% | 74% |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of N-substituted morpholines.
Caption: Workflow for the two-step synthesis of N-substituted morpholines.
Reaction Mechanism
The diagram below outlines the plausible mechanism for the BF₃·OEt₂-catalyzed intramolecular cyclization.
Caption: Mechanism of Lewis acid-catalyzed intramolecular cyclization.
References
Application of 3-(2-Chloroethoxy)prop-1-ene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethoxy)prop-1-ene is a bifunctional reagent of significant interest in pharmaceutical synthesis. Its chemical structure, featuring both a reactive chloroethoxy group and a versatile allyl moiety, allows for the strategic introduction of the allyloxyethyl group into a variety of molecular scaffolds. This functional group can serve as a key building block or a modifiable handle in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary application of this compound lies in its utility as an alkylating agent, particularly for nucleophilic nitrogen, oxygen, and sulfur atoms, which are prevalent in many drug molecules.
The chloroethoxy portion of the molecule provides a reactive site for nucleophilic substitution, typically proceeding via an SN2 mechanism. This allows for the formation of stable ether or amine linkages. The prop-1-ene (allyl) group, on the other hand, offers a site for a wide array of subsequent chemical transformations. These include, but are not limited to, oxidation, reduction, isomerization, and addition reactions, providing a pathway to further functionalization and the construction of more complex molecular architectures.
This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the alkylation of piperazine derivatives, a common structural motif in many classes of drugs, including antipsychotics and antihistamines.
Application Notes
1. Alkylation of Amines: Synthesis of N-(2-allyloxyethyl)piperazines
A primary application of this compound is the N-alkylation of amines, particularly secondary amines like those found in piperazine derivatives. The resulting N-(2-allyloxyethyl)piperazines are valuable intermediates in the synthesis of numerous pharmaceuticals. For instance, derivatives of piperazine are central to the structure of drugs such as cetirizine, hydroxyzine, and quetiapine.
The key challenge in the alkylation of piperazine is achieving mono-alkylation, as the product of the initial reaction is also a secondary amine and can react further to form a dialkylated byproduct. Several strategies can be employed to favor mono-alkylation:
-
Use of a Large Excess of Piperazine: Employing a significant molar excess of the piperazine nucleophile can statistically favor the mono-alkylation product.
-
Use of a Protecting Group: One of the nitrogen atoms of piperazine can be protected with a suitable protecting group (e.g., tert-butoxycarbonyl (Boc) or formyl). Following alkylation of the unprotected nitrogen, the protecting group can be removed to yield the mono-alkylated product.[1]
-
In situ Formation of Piperazine Monohydrochloride: This method can also be used to control the reactivity and favor mono-substitution.
2. Synthesis of Ether Linkages
Phenolic and alcoholic hydroxyl groups can be alkylated with this compound to form aryl and alkyl allyloxyethyl ethers, respectively. This Williamson ether synthesis approach is a fundamental transformation in organic chemistry and is widely used in drug synthesis to modify the pharmacokinetic properties of a molecule, such as solubility and metabolism. The reaction is typically carried out in the presence of a base, such as an alkali metal carbonate or hydroxide, to deprotonate the hydroxyl group and enhance its nucleophilicity.
3. Versatility of the Allyl Group
The allyl group introduced by this compound serves as a versatile synthetic handle. Subsequent chemical modifications can be performed on the double bond, including:
-
Oxidative Cleavage: To yield aldehydes or carboxylic acids.
-
Isomerization: To form the corresponding prop-1-enyl ether, which can be a precursor to other functional groups.
-
Addition Reactions: Such as halogenation, hydrohalogenation, and epoxidation, to introduce further functionality.
-
Metathesis Reactions: For the construction of more complex olefin-containing molecules.
This versatility allows for the late-stage functionalization of drug candidates, which is a highly valuable strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the mono-alkylation of a generic piperazine derivative with this compound, based on analogous reactions reported in the literature.
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| Piperazine Derivative | 1.0 equivalent | Can be a simple piperazine or a more complex, substituted derivative. |
| This compound | 1.0 - 1.2 equivalents | A slight excess of the alkylating agent may be used to ensure complete conversion of the piperazine derivative. |
| Base | 2.0 - 3.0 equivalents | Common bases include K₂CO₃, Na₂CO₃, or triethylamine. The base neutralizes the HCl generated during the reaction. |
| Solvent | Acetonitrile, Dimethylformamide (DMF), Ethanol, Toluene | The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. |
| Reaction Conditions | ||
| Temperature | 50 - 100 °C | The optimal temperature will depend on the reactivity of the specific piperazine derivative and the solvent used. Higher temperatures may be required for less reactive nucleophiles. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Outcome | ||
| Yield | 60 - 90% | The yield can be influenced by the reaction conditions and the purity of the starting materials. Careful optimization is often required to maximize the yield of the desired mono-alkylated product and minimize the formation of byproducts. |
| Purity | >95% (after purification) | Purification is typically achieved by column chromatography on silica gel or by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of a Mono-N-(2-allyloxyethyl)piperazine Intermediate
This protocol describes a general method for the mono-alkylation of a piperazine derivative using this compound. This procedure is adapted from methodologies for the alkylation of piperazines with similar chloro- and bromo-alkoxy reagents.
Materials:
-
Piperazine derivative (e.g., 1-Arylpiperazine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperazine derivative (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the temperature for 8-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Partition the residue between ethyl acetate and deionized water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure mono-N-(2-allyloxyethyl)piperazine intermediate.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Caption: General reaction scheme for the synthesis of a pharmaceutical intermediate.
References
Application Notes and Protocols: Addition Reactions to the Double Bond of 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the halogenation, hydrohalogenation, and hydration addition reactions to the double bond of 3-(2-Chloroethoxy)prop-1-ene. The protocols are designed to be a comprehensive guide for the synthesis of functionalized propane derivatives, which can serve as valuable intermediates in organic synthesis and drug discovery.
Overview of Addition Reactions
The prop-1-ene moiety of this compound is susceptible to electrophilic addition reactions. The electron-rich double bond readily reacts with electrophiles, leading to the formation of saturated derivatives. This section details the procedures for three common classes of addition reactions: halogenation (with bromine), hydrohalogenation (with hydrogen chloride), and acid-catalyzed hydration.
Data Presentation
The following tables summarize the expected products and key characteristics for the described addition reactions. Please note that while experimental yields for the specific substrate this compound are not widely reported, the provided data is based on analogous reactions and established chemical principles.
Table 1: Summary of Addition Reaction Products
| Reaction | Reagents | Major Product | IUPAC Name |
| Bromination | Br₂ in CH₂Cl₂ | 1,2-Dibromo-3-(2-chloroethoxy)propane | 1,2-Dibromo-3-(2-chloroethoxy)propane |
| Hydrochlorination | HCl in Acetic Acid | 2-Chloro-1-(2-chloroethoxy)propane | 2-Chloro-1-(2-chloroethoxy)propane |
| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | 1-(2-Chloroethoxy)propan-2-ol | 1-(2-Chloroethoxy)propan-2-ol |
Table 2: Physicochemical and Spectroscopic Data of Reactant and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data (Analogous Compounds) |
| This compound | C₅H₉ClO | 120.58 | 130-135 | - |
| 1,2-Dibromo-3-(2-chloroethoxy)propane | C₅H₉Br₂ClO | 280.38 | (Predicted >200) | For 1,2-Dibromo-3-chloropropane: MS data available[1][2] |
| 2-Chloro-1-(2-chloroethoxy)propane | C₅H₁₀Cl₂O | 157.04 | (Predicted 180-190) | For 1-(2-Chloroethoxy)propane: ¹H NMR, ¹³C NMR, IR, and MS data available[3] |
| 1-(2-Chloroethoxy)propan-2-ol | C₅H₁₁ClO₂ | 138.59 | (Predicted 190-200) | For 3-chloro-1,2-propanediol: ¹H-NMR spectra available[4] |
Experimental Protocols
Bromination of this compound
This protocol describes the addition of bromine across the double bond of this compound to yield 1,2-Dibromo-3-(2-chloroethoxy)propane.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel with vigorous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess bromine and HBr.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Hydrochlorination of this compound
This protocol details the Markovnikov addition of hydrogen chloride to the double bond of this compound to form 2-Chloro-1-(2-chloroethoxy)propane.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add concentrated hydrochloric acid (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Acid-Catalyzed Hydration of this compound
This protocol describes the acid-catalyzed addition of water to the double bond of this compound, following Markovnikov's rule, to produce 1-(2-Chloroethoxy)propan-2-ol.
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄), concentrated
-
Distilled water
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, prepare a dilute solution of sulfuric acid by carefully adding concentrated H₂SO₄ (catalytic amount, e.g., 5-10 mol%) to water.
-
Add this compound (1.0 eq) to the acidic solution.
-
Heat the mixture under reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alcohol.
-
Purify the product by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the addition reactions.
Caption: Mechanism of Bromination.
Caption: Mechanism of Hydrochlorination.
Caption: Mechanism of Acid-Catalyzed Hydration.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Synthesis and Functionalization of Polymers from 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis and subsequent functionalization of polymers derived from the monomer 3-(2-Chloroethoxy)prop-1-ene. This monomer is a versatile building block for creating functional polymers with potential applications in drug delivery, biomaterial engineering, and other advanced biomedical fields. The pendant chloroethoxy group serves as a reactive handle for a variety of post-polymerization modifications, allowing for the introduction of diverse functionalities.
Introduction
This compound is a vinyl ether monomer that can be polymerized through various mechanisms, including cationic polymerization and controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The resulting polymer, poly(this compound), possesses a flexible polyether backbone and, critically, a reactive alkyl chloride group on each repeating unit. This reactive site is amenable to nucleophilic substitution reactions, enabling the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic compounds.
This document outlines exemplary protocols for the synthesis of the homopolymer and its subsequent functionalization, providing a foundation for the development of novel, tailored polymeric materials.
Data Presentation
Table 1: Exemplary Polymerization Conditions and Results
| Entry | Polymerization Method | Initiator/Catalyst System | Solvent | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | Cationic Polymerization | BF₃·OEt₂ / 1,4-Dioxane | CH₂Cl₂ | 0 | 24 | 8,500 | 1.8 |
| 2 | ATRP | Ethyl α-bromoisobutyrate / CuBr / PMDETA | Anisole | 70 | 12 | 12,000 | 1.3 |
Note: The data presented in this table are hypothetical and representative of typical results for the polymerization of similar vinyl ether monomers. Actual results may vary based on specific experimental conditions.
Table 2: Post-Polymerization Modification Reaction Parameters
| Functionalization Reaction | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Functionalization Efficiency (%) |
| Azide Substitution | Sodium Azide (NaN₃) | DMF | 60 | 48 | >95 | |
| Thiol-ene "Click" Chemistry (post-azide reduction) | Alkyne-PEG, Sodium Ascorbate | CuSO₄·5H₂O | DMF/H₂O | 25 | 24 | >90 |
| Amine Functionalization | Piperidine | DMF | 80 | 24 | ~85 |
Note: Functionalization efficiency is typically determined by NMR spectroscopy by comparing the integration of protons corresponding to the polymer backbone and the newly introduced functional group.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Cationic Polymerization
This protocol describes a general procedure for the cationic polymerization of this compound.
Materials:
-
This compound (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,4-Dioxane (as a proton scavenger/control agent)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
In a Schlenk flask, this compound (e.g., 5 g, 41.5 mmol) is dissolved in anhydrous dichloromethane (e.g., 20 mL).
-
A solution of 1,4-dioxane in dichloromethane is added (e.g., 1 mL of a 0.1 M solution).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The initiator, BF₃·OEt₂ (e.g., 0.1 mL of a 1 M solution in dichloromethane), is added dropwise via syringe while stirring.
-
The polymerization is allowed to proceed for 24 hours at 0 °C under an inert atmosphere.
-
The polymerization is terminated by the addition of pre-chilled methanol (e.g., 5 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of cold hexane.
-
The precipitated polymer is collected by filtration or decantation, redissolved in a minimal amount of dichloromethane, and re-precipitated into cold hexane. This process is repeated three times to remove unreacted monomer and initiator residues.
-
The purified polymer is dried under vacuum at room temperature to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure.
Protocol 2: Post-Polymerization Modification - Azide Functionalization
This protocol details the conversion of the pendant chloro groups to azide groups, which are versatile intermediates for "click" chemistry.
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
In a Schlenk flask, poly(this compound) (e.g., 2 g) is dissolved in anhydrous DMF (e.g., 20 mL) under an inert atmosphere.
-
Sodium azide (e.g., a 5-fold molar excess relative to the chloro groups) is added to the solution.
-
The reaction mixture is heated to 60 °C and stirred for 48 hours.
-
After cooling to room temperature, the solution is diluted with dichloromethane and washed several times with deionized water to remove excess sodium azide and DMF.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting azido-functionalized polymer is dried under vacuum.
-
The successful conversion is confirmed by FTIR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and NMR spectroscopy (disappearance of the signal corresponding to the protons adjacent to the chlorine and appearance of a new signal for protons adjacent to the azide).
Visualizations
Caption: General experimental workflow for the synthesis and functionalization of poly(this compound).
Caption: Simplified mechanism of cationic polymerization.
Caption: Potential pathways for post-polymerization modification of poly(this compound).
Application Notes and Protocols for the Grignard Reaction of 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. This document provides detailed application notes and a comprehensive experimental protocol for the preparation of the Grignard reagent from 3-(2-Chloroethoxy)prop-1-ene. This specific substrate presents unique considerations due to the presence of both an alkyl chloride and an allyl ether moiety. The resulting Grignard reagent, (2-(allyloxy)ethyl)magnesium chloride, is a versatile intermediate for the synthesis of a variety of organic molecules, including those with potential applications in drug discovery and materials science.
The protocol herein is designed to maximize the yield of the desired Grignard reagent while minimizing potential side reactions, such as Wurtz coupling and intramolecular cyclization. Careful control of reaction conditions, particularly temperature and the rate of addition, is crucial for success.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the Grignard reaction of this compound. These values are based on general principles of Grignard reactions with alkyl chlorides and may require optimization for specific experimental setups.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv. | Starting material. |
| Magnesium Turnings | 1.2 - 1.5 equiv. | Excess magnesium is used to ensure complete reaction. |
| Iodine | 1-2 small crystals | Used to activate the magnesium surface.[1] |
| 1,2-Dibromoethane | ~0.05 equiv. (optional) | Alternative or additional activating agent.[2] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 3 - 5 mL per mmol of halide | THF is preferred over diethyl ether for less reactive chlorides.[3] |
| Reaction Conditions | ||
| Initiation Temperature | Room temperature to gentle reflux | Gentle heating may be required to initiate the reaction. |
| Reaction Temperature | 35-45 °C (gentle reflux of THF) | Maintain a steady but controlled reflux. |
| Addition Time | 30 - 60 minutes | Slow, dropwise addition is critical to control the exothermic reaction. |
| Reaction Time | 1 - 3 hours post-addition | Monitor for the disappearance of magnesium. |
| Work-up | ||
| Quenching Agent | Saturated aq. NH4Cl or dilute HCl | Added slowly at 0 °C to quench unreacted Grignard reagent. |
| Expected Yield | 60-80% (in solution) | Yield is highly dependent on the purity of reagents and anhydrous conditions. |
Experimental Protocols
Protocol 1: Preparation of (2-(allyloxy)ethyl)magnesium chloride
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane (optional, freshly distilled)
-
Nitrogen or Argon gas supply
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) and a small crystal of iodine into the reaction flask.[1] Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow to cool to room temperature. This process helps to activate the magnesium surface by removing the passivating oxide layer.[2]
-
Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel. Add a small amount (approx. 5-10%) of the halide solution to the magnesium suspension.
-
Reaction Progression: The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed from the magnesium surface. If the reaction does not start, gentle warming with a water bath or the addition of a few drops of 1,2-dibromoethane may be necessary to initiate the process.[1][2]
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux of the THF solvent. The reaction is exothermic, and the addition rate should be carefully controlled to prevent overheating. An external water bath may be used for cooling if necessary.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-3 hours, or until most of the magnesium has been consumed.
-
Grignard Reagent Solution: The resulting grey to brownish solution is the Grignard reagent, (2-(allyloxy)ethyl)magnesium chloride, which should be used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.
Protocol 2: Reaction with an Electrophile (Example: Acetone)
This protocol describes the reaction of the prepared Grignard reagent with an electrophile, using acetone as an example to form 4-(allyloxy)-2-methylbutan-2-ol.
Materials:
-
Solution of (2-(allyloxy)ethyl)magnesium chloride in THF (from Protocol 1)
-
Anhydrous acetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of anhydrous acetone (1.0 equiv.) in anhydrous THF. Add the acetone solution dropwise to the stirred Grignard reagent solution. A mildly exothermic reaction should be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate. An alternative is to pour the reaction mixture over a mixture of crushed ice and saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution), then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol product.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and reaction of (2-(allyloxy)ethyl)magnesium chloride.
References
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-chloroethoxy)prop-1-ene, also known as allyl 2-chloroethyl ether, utilizing phase-transfer catalysis (PTC). This methodology offers a robust and efficient alternative to traditional Williamson ether synthesis, leading to potentially higher yields, milder reaction conditions, and greater operational simplicity. Two primary synthetic routes are presented, both employing a quaternary ammonium salt as the phase-transfer catalyst to facilitate the reaction between immiscible aqueous and organic phases.
Introduction
This compound is a valuable bifunctional molecule containing both an allyl group and a chloroethyl ether moiety. These functionalities make it a versatile intermediate in organic synthesis, particularly for the introduction of these groups into more complex molecules in the development of pharmaceutical agents and other specialty chemicals. The traditional Williamson ether synthesis often requires anhydrous conditions and the use of strong, hazardous bases like sodium hydride. Phase-transfer catalysis (PTC) overcomes these limitations by employing an aqueous solution of a strong base, such as sodium hydroxide, and a catalyst that shuttles the anionic nucleophile from the aqueous phase to the organic phase where the reaction with the electrophile occurs.[1] This approach simplifies the procedure, reduces hazards, and can lead to improved reaction rates and yields.
Two logical and effective PTC-mediated routes for the synthesis of this compound are:
-
Route A: The reaction of 2-chloroethanol with allyl chloride.
-
Route B: The reaction of allyl alcohol with 1,2-dichloroethane.
This document outlines detailed protocols for both synthetic pathways, including reagent quantities, reaction conditions, and product isolation procedures.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic routes. These values are representative and may be optimized for specific laboratory conditions and scales.
Table 1: Reagents and Molar Equivalents for Route A
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (for 0.1 mol scale) |
| 2-Chloroethanol | 80.51 | 1.0 | 8.05 g (7.1 ml) |
| Allyl Chloride | 76.53 | 1.2 | 9.18 g (9.9 ml) |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 2.0 | 16.0 g (10.7 ml) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.02 | 0.64 g |
Table 2: Reagents and Molar Equivalents for Route B
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (for 0.1 mol scale) |
| Allyl Alcohol | 58.08 | 1.0 | 5.81 g (6.8 ml) |
| 1,2-Dichloroethane | 98.96 | 1.5 | 14.84 g (11.8 ml) |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 2.0 | 16.0 g (10.7 ml) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.02 | 0.64 g |
Table 3: Typical Reaction Parameters and Expected Outcomes
| Parameter | Route A | Route B |
| Reaction Temperature | 50-60 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Catalyst Loading (mol%) | 2 | 2 |
| Expected Yield | 75-85% | 65-75% |
| Primary Side Products | Diallyl ether, 1,2-bis(2-chloroethoxy)ethane | Diallyl ether, hydrolysis of 1,2-dichloroethane |
Experimental Protocols
Route A: Synthesis from 2-Chloroethanol and Allyl Chloride
This protocol describes the synthesis of this compound by the reaction of 2-chloroethanol with allyl chloride using tetrabutylammonium bromide as a phase-transfer catalyst.
Materials:
-
2-Chloroethanol (1.0 eq)
-
Allyl chloride (1.2 eq)
-
Sodium hydroxide, 50% aqueous solution (w/w) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.02 eq)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-chloroethanol (1.0 eq) and tetrabutylammonium bromide (0.02 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 eq) to the flask.
-
Heat the mixture to 50-60 °C.
-
Add allyl chloride (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL for a 0.1 mol scale reaction).
-
Combine the organic extracts and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Route B: Synthesis from Allyl Alcohol and 1,2-Dichloroethane
This protocol details the synthesis of this compound from allyl alcohol and 1,2-dichloroethane under phase-transfer catalysis conditions.
Materials:
-
Allyl alcohol (1.0 eq)
-
1,2-Dichloroethane (1.5 eq)
-
Sodium hydroxide, 50% aqueous solution (w/w) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.02 eq)
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer, reflux condenser, and addition funnel
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine allyl alcohol (1.0 eq), 1,2-dichloroethane (1.5 eq), and tetrabutylammonium bromide (0.02 eq).
-
Begin vigorous stirring and heat the mixture to 60-70 °C.
-
Slowly add the 50% aqueous sodium hydroxide solution (2.0 eq) from the addition funnel over 1 hour. An exothermic reaction may be observed.
-
After the addition, continue stirring the mixture at 60-70 °C for 6-8 hours. The reaction should be monitored by an appropriate analytical technique (TLC or GC).
-
Upon completion, cool the reaction mixture to ambient temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL for a 0.1 mol scale reaction).
-
Combine all organic fractions and wash with water and then with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Remove the drying agent by filtration.
-
Concentrate the organic solution under reduced pressure to remove the solvent and excess 1,2-dichloroethane.
-
The resulting crude product can be purified by fractional distillation under vacuum to afford the desired this compound.
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for both synthetic routes.
Caption: Experimental Workflow for Route A.
Caption: Experimental Workflow for Route B.
Signaling Pathways and Logical Relationships
The underlying principle of both synthetic routes is the Williamson ether synthesis, facilitated by a phase-transfer catalyst. The logical relationship of the key steps is depicted below.
Caption: Phase-Transfer Catalysis Mechanism.
References
Application Note: Analytical Strategies for the Characterization of 3-(2-Chloroethoxy)prop-1-ene Reaction Products
[AN-2025-11-01]
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Chloroethoxy)prop-1-ene is a bifunctional molecule containing both a reactive allyl ether and a chloroethyl group. Its structure allows for a variety of chemical transformations, leading to a diverse range of potential reaction products. Common reactions can include nucleophilic substitution at the chlorinated carbon, addition reactions across the alkene, and ether cleavage. The characterization of the resulting products is crucial for reaction monitoring, impurity profiling, and ensuring the quality of synthesized materials in drug development and chemical research.
This application note provides detailed analytical methods for the qualitative and quantitative characterization of potential reaction products of this compound. The protocols focus on widely used analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Hypothesized Reaction Pathways
Given the structure of this compound, several reaction pathways with a generic nucleophile (Nu⁻) or under acidic/basic conditions can be proposed. These include substitution, elimination, and addition reactions. A simplified schematic of these potential transformations is presented below to illustrate the diversity of possible products that may require characterization.
Caption: Potential reaction pathways of this compound.
Analytical Methods
A multi-faceted analytical approach is recommended for the comprehensive characterization of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile compounds. GC-MS provides information on molecular weight and fragmentation patterns, which is invaluable for structural elucidation of unknown products and impurities.[1][2][3] This is particularly suitable for analyzing chlorinated organic compounds.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation of a wide range of organic molecules, including those that are non-volatile or thermally labile. When coupled with UV or MS detectors, HPLC is a powerful tool for both qualitative and quantitative analysis. For ether compounds, derivatization might be necessary to create UV-active molecules for detection.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of isomers and the determination of molecular structure. For alkenes, characteristic chemical shifts are observed for protons and carbons of the double bond.[6][7][8][9] For the starting material, the olefinic carbons (C=C) would be found in the range of approximately 115-140 ppm in the ¹³C NMR spectrum.[10]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. For reaction products of this compound, IR can confirm the presence or absence of the C=C double bond (stretch typically around 1640-1680 cm⁻¹) and C-O ether linkages.[6]
Experimental Protocols
GC-MS Analysis Protocol
This protocol is designed for the separation and identification of volatile reaction products and the starting material.
Caption: Workflow for GC-MS analysis of reaction products.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of dichloromethane.
-
Vortex the sample for 30 seconds.
-
Transfer the diluted sample to a 2 mL GC vial.
HPLC-UV Analysis Protocol
This protocol is suitable for the quantification of the starting material and non-volatile products that possess a UV chromophore.
Caption: Workflow for HPLC-UV analysis of reaction products.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-20 min: 95% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation:
-
Dilute 100 µL of the reaction mixture in 900 µL of a 50:50 acetonitrile:water solution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
NMR Spectroscopy Protocol
This protocol is for the structural confirmation of the major reaction product after purification.
Instrumentation and Conditions:
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Concentration | 5-10 mg of purified product in 0.7 mL of solvent |
| ¹H NMR | Pulse Program: zg30Number of Scans: 16Relaxation Delay: 1.0 s |
| ¹³C NMR | Pulse Program: zgpg30Number of Scans: 1024Relaxation Delay: 2.0 s |
Sample Preparation:
-
Isolate the major product from the reaction mixture using flash column chromatography.
-
Ensure the product is free of residual solvent by drying under high vacuum.
-
Dissolve the purified product in CDCl₃ in an NMR tube.
Data Presentation
The following tables summarize hypothetical but representative data that could be obtained from the analysis of a reaction mixture.
Table 1: GC-MS Data for a Hypothetical Reaction Mixture
| Retention Time (min) | Major m/z Fragments | Tentative Identification |
| 5.8 | 120, 85, 41 | This compound (Starting Material) |
| 8.2 | 138, 120, 97, 41 | 3-(2-Hydroxyethoxy)prop-1-ene (Hydrolysis Product) |
| 10.5 | 162, 127, 81, 43 | 1-Chloro-3-(allyloxy)propan-2-ol (Addition Product) |
Table 2: HPLC-UV Data for Reaction Monitoring
| Time (hours) | Peak Area of Starting Material (at 5.8 min) | % Conversion |
| 0 | 1,250,000 | 0% |
| 1 | 875,000 | 30% |
| 4 | 312,500 | 75% |
| 8 | 62,500 | 95% |
Table 3: Hypothetical ¹H NMR Data for a Purified Substitution Product (R = -CH₂CH₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.91 | ddt | 1H | -CH=CH₂ |
| 5.25 | dq | 1H | -CH=CH H (trans) |
| 5.18 | dq | 1H | -CH=CHH (cis) |
| 4.02 | dt | 2H | -O-CH ₂-CH=CH₂ |
| 3.65 | t | 2H | -O-CH ₂-CH₂-O- |
| 3.58 | t | 2H | -O-CH₂-CH ₂-O- |
| 3.51 | q | 2H | -O-CH ₂-CH₃ |
| 1.20 | t | 3H | -O-CH₂-CH ₃ |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. researchgate.net [researchgate.net]
- 5. Analytical strategy for an ether compound - Chromatography Forum [chromforum.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 1462-39-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Side reactions in the synthesis of 3-(2-Chloroethoxy)prop-1-ene and their prevention
Technical Support Center: Synthesis of 3-(2-Chloroethoxy)prop-1-ene
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion.[2][3][4] Typically, an alcohol is deprotonated by a base to form a reactive alkoxide, which then attacks an alkyl halide to form the ether.[3][5]
There are two primary disconnection approaches for this specific synthesis:
-
Route A: The reaction of sodium allyloxide (from allyl alcohol) with 1,2-dichloroethane.
-
Route B: The reaction of the sodium salt of 2-chloroethanol with allyl chloride.[1]
The choice between these routes depends on the reactivity of the electrophiles and the potential for side reactions.[1]
Q2: What is the reaction mechanism for the Williamson ether synthesis?
A2: The Williamson ether synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4] In this concerted reaction, the nucleophile (the alkoxide ion) performs a "backside attack" on the electrophilic carbon of the alkyl halide.[2][6] Simultaneously, the bond between the carbon and the leaving group (halide) is broken.[6] For this reaction to be efficient, a good, strongly electronegative leaving group, such as a halide, is required.[2]
Q3: What are the typical reaction conditions?
A3: A typical Williamson ether synthesis is conducted at a temperature of 50 to 100 °C and is generally complete within 1 to 8 hours.[2][6][7] Because alkoxides are highly reactive, they are often generated in situ using a base like potassium hydroxide or a carbonate base for laboratory-scale synthesis.[2][6] In industrial settings, phase transfer catalysis is common.[2][6]
Troubleshooting Guide: Side Reactions and Prevention
Q4: I am getting a low yield of the desired ether. What are the most common side reactions?
A4: The most significant side reaction that reduces the yield in a Williamson ether synthesis is an E2 (bimolecular elimination) reaction.[3][5] This occurs because the alkoxide, in addition to being a strong nucleophile, is also a strong base.[6] Instead of attacking the electrophilic carbon (SN2), it can abstract a proton from a carbon adjacent to the leaving group, resulting in the formation of an alkene.[3][6] This E2 pathway is particularly favored when using sterically hindered (bulky) primary or secondary alkyl halides, and is the main reaction for tertiary alkyl halides.[3][4][5]
Additionally, if using a phenoxide, C-alkylation can sometimes compete with the desired O-alkylation.[5][6]
Q5: How can I prevent or minimize the E2 elimination side reaction?
A5: Minimizing the E2 side reaction is crucial for achieving a high yield. Here are key strategies:
-
Choice of Reactants: The alkyl halide should ideally be a primary halide.[2][4][6] Secondary halides often result in a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes.[4] The alkoxide can be primary, secondary, or even tertiary.[4][6] For synthesizing this compound, using allyl chloride (a primary halide) with the sodium salt of 2-chloroethanol is generally preferable to minimize elimination.
-
Solvent Selection: The choice of solvent is critical. Using polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can minimize dehydrohalogenation side products.[5][7][8] Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity and slowing the desired SN2 reaction.[7][8]
-
Temperature Control: While the reaction requires heating, excessively high temperatures can favor the elimination pathway. Maintain the temperature within the recommended 50-100 °C range.[2][7]
-
Use of Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt, can improve reaction rates under milder conditions.[1] This technique facilitates the transfer of the alkoxide from an aqueous phase to the organic phase containing the alkyl halide, often leading to cleaner reactions.[1]
Q6: My reaction seems very slow or incomplete. What can I do?
A6: If the reaction is sluggish, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, typically between 1 to 8 hours.[2] Short reaction times may lead to incomplete conversion.[2]
-
Base Strength: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol to form the more nucleophilic alkoxide.[4][5]
-
Catalyst Addition: If using a less reactive alkyl chloride, adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly increase the reaction rate. The iodide undergoes halide exchange with the chloride to form a more reactive alkyl iodide in situ.[7]
Data Summary and Protocols
Table 1: General Williamson Ether Synthesis Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Temperature | 50 - 100 °C | Balances reaction rate against potential for side reactions.[2][6][7] |
| Reaction Time | 1 - 8 hours | Insufficient time can lead to low yields.[2][6][7] |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Minimizes side reactions and enhances nucleophile reactivity.[5][7] |
| Base | Strong Base (NaH, KH, NaOH) | Ensures complete formation of the alkoxide nucleophile.[5] |
| Alkyl Halide | Primary > Secondary >> Tertiary | Primary halides strongly favor the SN2 pathway over E2 elimination.[2][4] |
| Typical Yield | 50 - 95% | Laboratory yields can be variable due to the potential for side reactions.[6][7] |
Generalized Experimental Protocol
Objective: To synthesize this compound via Williamson ether synthesis (Route B).
Materials:
-
2-Chloroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Allyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) to anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-chloroethanol (1.0 equivalent) dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Ether Synthesis: Cool the resulting alkoxide solution back to 0 °C.
-
Add allyl chloride (1.05 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation to obtain pure this compound.
Visual Guides
References
- 1. This compound | 1462-39-1 | Benchchem [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. francis-press.com [francis-press.com]
Purification techniques for 3-(2-Chloroethoxy)prop-1-ene after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2-Chloroethoxy)prop-1-ene after its synthesis. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Possible Causes:
-
Incomplete removal of unreacted starting materials.
-
Presence of side-products from the synthesis reaction.
-
Formation of an emulsion during liquid-liquid extraction.
Solutions:
-
Extractive Work-up:
-
To Remove Unreacted Alcohols (e.g., Allyl Alcohol, 2-Chloroethanol): Wash the organic layer with water or brine. Since alcohols have some water solubility, this will help partition them into the aqueous phase. For more efficient removal, multiple washes may be necessary.
-
To Remove Acidic or Basic Catalysts/Impurities: If an acid or base catalyst was used in the synthesis, perform a neutralizing wash. Use a dilute aqueous base solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, and a dilute aqueous acid solution (e.g., 5% HCl) to remove basic impurities.[1]
-
Breaking Emulsions: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and helps to separate the layers.[1]
-
-
Distillation:
-
If the initial work-up does not yield a product of sufficient purity, fractional distillation is a recommended next step, especially for separating components with close boiling points.
-
-
Column Chromatography:
-
For high-purity requirements, column chromatography is an effective method to separate the desired product from closely related impurities.
-
Problem 2: Difficulty in Separating Product from Impurities by Distillation
Possible Cause:
-
Boiling points of the product and impurities are too close for effective separation by simple distillation.
Solutions:
-
Fractional Distillation: Employ a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the number of theoretical plates, which enhances the separation of liquids with close boiling points.[2][3][4]
-
Vacuum Distillation: this compound has a relatively high boiling point (130-138 °C). To prevent potential decomposition at atmospheric pressure and to facilitate the separation from even higher-boiling impurities, performing the fractional distillation under reduced pressure is recommended. Lowering the pressure will lower the boiling points of all components.[5]
Problem 3: Product Co-elutes with Impurities During Column Chromatography
Possible Cause:
-
The chosen solvent system (eluent) does not provide adequate separation on the selected stationary phase.
Solutions:
-
Optimize the Eluent System:
-
Adjusting Polarity: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on a TLC plate, and is well-separated from impurity spots.
-
Typical Solvent Systems: For compounds of moderate polarity like ethers, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.[6]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide good separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run to first elute the less polar components and then the more polar ones.
-
-
Choosing the Right Stationary Phase:
-
Silica Gel: Silica gel is the most common stationary phase for normal-phase chromatography and is suitable for separating compounds of varying polarities.[6]
-
Alumina: Alumina can be used as an alternative to silica gel and is available in acidic, neutral, or basic forms, which can be advantageous for separating certain types of compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: If the synthesis is performed via a Williamson ether synthesis, the most common impurities are:
-
Unreacted Starting Materials:
-
An alcohol (e.g., allyl alcohol or 2-chloroethanol).
-
An alkyl halide (e.g., allyl chloride or 1,2-dichloroethane).
-
-
Side-Products:
-
Diallyl ether: Formed if allyl alcohol reacts with allyl halide.
-
Elimination products: Alkenes formed from the alkyl halide under basic conditions.
-
Q2: What are the boiling points of the target compound and potential impurities?
A2: The boiling points are crucial for planning a purification by distillation.
| Compound | Boiling Point (°C) at atmospheric pressure |
| This compound | 130-138 |
| Allyl chloride | 45[7][8][9][10] |
| Allyl alcohol | 97[11][12][13][14][15] |
| 2-Chloroethanol | 127-131[16][17][18][19][20] |
| Diallyl ether | 94[21][22][23] |
Q3: What is a general procedure for the extractive work-up of the reaction mixture?
A3: A typical extractive work-up after a Williamson ether synthesis of this compound involves the following steps:
-
Quench the reaction mixture, for example by adding water or a dilute acid.
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) to extract the product.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities and salts).
-
A dilute base (e.g., 5% NaOH or NaHCO3) if the reaction was run under acidic conditions or to remove any unreacted acidic starting materials.
-
A dilute acid (e.g., 5% HCl) if the reaction was run under basic conditions to neutralize any remaining base.[1]
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.[1]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Q4: What is a recommended starting point for developing a column chromatography method?
A4:
-
Stationary Phase: Start with standard silica gel (60 Å, 230-400 mesh).
-
Eluent Selection (via TLC):
-
Use Thin Layer Chromatography (TLC) to test different solvent systems.
-
A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
The ideal eluent system should give your product an Rf value of around 0.3 and show good separation from all impurities.
-
-
Column Packing and Elution:
-
Pack the column with a slurry of silica gel in the chosen eluent.
-
Load your crude product, dissolved in a minimal amount of the eluent, onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
-
Experimental Protocols
Protocol 1: General Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Observe the temperature on the thermometer. The temperature will plateau as the first, lower-boiling point fraction distills. Collect this fraction in a separate receiving flask.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the next fraction.
-
Change the receiving flask to collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (130-138 °C at atmospheric pressure).
-
Stop the distillation before the flask runs dry.
-
-
For Vacuum Distillation: The setup is similar but includes a vacuum adapter and is connected to a vacuum pump with a trap. All connections must be airtight. The distillation is performed at a reduced pressure, and the boiling points will be significantly lower.[5]
Protocol 2: General Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQ section.
-
Column Preparation:
-
Secure a chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the eluent until the level is just at the top of the sand.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution:
-
Carefully add more eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column. Use air pressure (flash chromatography) to speed up the process if necessary.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization
References
- 1. columbia.edu [columbia.edu]
- 2. Purification [chem.rochester.edu]
- 3. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Allyl chloride CAS#: 107-05-1 [m.chemicalbook.com]
- 9. ALLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. gasmet.com [gasmet.com]
- 11. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Allyl Alcohol [drugfuture.com]
- 13. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 14. chemicalpoint.eu [chemicalpoint.eu]
- 15. allyl alcohol [stenutz.eu]
- 16. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 17. 2-Chloroethanol CAS#: 107-07-3 [m.chemicalbook.com]
- 18. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 19. thomassci.com [thomassci.com]
- 20. 2-Chloroethanol | 107-07-3 [amp.chemicalbook.com]
- 21. Diallyl ether | C6H10O | CID 11194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Allyl ether | 557-40-4 [chemicalbook.com]
- 23. scent.vn [scent.vn]
Technical Support Center: Optimizing Nucleophilic Substitution on 3-(2-Chloroethoxy)prop-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3-(2-Chloroethoxy)prop-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for nucleophilic substitution on this compound?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2). The substrate contains a primary alkyl chloride, which is sterically accessible for backside attack by a nucleophile. This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and breaking of the carbon-chlorine bond.
Q2: What are some common nucleophiles used in this reaction?
A2: A variety of nucleophiles can be employed, including amines (primary and secondary), azide ions, thiolates, and alkoxides. The choice of nucleophile will determine the functional group that is introduced into the molecule.
Q3: What are the optimal solvent conditions for this reaction?
A3: Polar aprotic solvents are generally preferred for SN2 reactions. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are excellent choices as they can dissolve both the substrate and many nucleophilic salts while not solvating the nucleophile as strongly as protic solvents, thus maintaining its high reactivity.
Q4: Can side reactions occur?
A4: Yes, two primary side reactions to be aware of are elimination (E2) and allylic rearrangement (SN2').
-
E2 Elimination: This is more likely to occur with sterically hindered or strongly basic nucleophiles. It results in the formation of an alkene.
-
SN2' Rearrangement: The presence of the allyl group allows for the possibility of the nucleophile attacking the double bond, leading to a rearranged product. This is generally a minor pathway with this substrate under standard SN2 conditions but can be influenced by the choice of nucleophile and catalyst system.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor Nucleophile: The chosen nucleophile may not be strong enough. 2. Inactive Reagents: Starting material or nucleophile may have degraded. 3. Incorrect Solvent: Use of a protic solvent can solvate the nucleophile, reducing its reactivity. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Use a stronger nucleophile or convert the nucleophile to its more reactive conjugate base (e.g., use an alkoxide instead of an alcohol). 2. Verify the purity and activity of your reagents. 3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Formation of Significant Side Products | 1. Elimination (E2) Pathway: The nucleophile is too basic or sterically hindered. 2. Allylic Rearrangement (SN2'): The reaction conditions may favor this pathway. 3. Over-alkylation (for amine nucleophiles): The product amine is reacting further with the starting material. | 1. Use a less basic or less hindered nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. 2. This is less common for this primary chloride but can be minimized by using standard SN2 conditions (polar aprotic solvent, good nucleophile). 3. Use a larger excess of the amine nucleophile to increase the probability of the starting material reacting with the intended nucleophile rather than the product. |
| Reaction is Very Slow | 1. Low Concentration of Reactants: Reaction rate is dependent on the concentration of both substrate and nucleophile. 2. Insufficient Temperature: The activation energy barrier is not being overcome efficiently. 3. Poor Solubility of Nucleophile: The nucleophilic salt may not be fully dissolved in the reaction solvent. | 1. Increase the concentration of the reactants. 2. Increase the reaction temperature in increments of 10°C. 3. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility of the nucleophile in the organic solvent. |
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes illustrative reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Note: This data is representative and may vary based on specific experimental setups.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | DMF | 80 | 6 | ~90 |
| Sodium Azide | DMF | 60 | 12 | ~95 |
| Sodium Thiophenoxide | Acetonitrile | 50 | 8 | ~85 |
| Sodium Methoxide | Methanol | Reflux | 24 | ~60 (E2 competition likely) |
| Diethylamine | Acetonitrile | 70 | 10 | ~80 |
Experimental Protocols
General Procedure for Nucleophilic Substitution
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the substrate in an appropriate polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, ensure it is finely powdered.
-
If necessary, add a base (e.g., K₂CO₃, Et₃N) to neutralize any acid formed during the reaction, particularly when using amine nucleophiles.
-
Heat the reaction mixture to the desired temperature and monitor its progress using TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and any inorganic salts. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired substituted product.
Protocol for Reaction with Piperidine
-
In a 50 mL round-bottom flask, dissolve this compound (1.21 g, 10 mmol) in 20 mL of DMF.
-
Add piperidine (1.02 g, 12 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Heat the mixture to 80°C and stir for 6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield N-(2-(allyloxy)ethyl)piperidine.
Visualizations
Caption: General workflow for nucleophilic substitution.
Caption: Troubleshooting logic for reaction optimization.
Technical Support Center: Storage and Handling of 3-(2-Chloroethoxy)prop-1-ene
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the safe storage and handling of 3-(2-Chloroethoxy)prop-1-ene, minimizing the risk of polymerization.
Troubleshooting Guide
This section addresses specific issues that users may encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Onset of polymerization. | 1. Do not heat the container. Increased temperature can accelerate polymerization, potentially leading to a runaway reaction. 2. Isolate the container in a well-ventilated area, away from ignition sources. 3. If the material is not fully solidified, a higher concentration of a suitable inhibitor (e.g., MEHQ or BHT) can be added with caution and gentle agitation. 4. If the material is solid, it should be disposed of as hazardous waste according to local regulations. |
| Discoloration (e.g., yellowing) | Presence of impurities or initial stages of degradation/polymerization. | 1. Test the purity of the material using Gas Chromatography (GC). 2. Check for the presence of oligomers using techniques like GC-Mass Spectrometry (GC-MS) or Size Exclusion Chromatography (SEC). 3. If purity is compromised, consider re-purification by distillation, ensuring an appropriate inhibitor is present in the distillation flask and receiving vessel. |
| Precipitate Formation | Polymerization or precipitation of impurities. | 1. Analyze the precipitate to determine its nature. 2. If it is a polymer, follow the guidance for increased viscosity. 3. If it is an impurity, the material may need to be filtered and/or re-purified. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a highly flammable liquid and vapor.[1] It is also harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[1] Due to its unsaturated allyl ether structure, it is prone to polymerization.
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To minimize the risk of polymerization, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, and other ignition sources. Storage at refrigerated temperatures (2-8°C) is recommended for long-term stability.
Q3: What type of inhibitor should be used and at what concentration?
A3: Phenolic inhibitors are commonly used for unsaturated ethers. The choice and concentration of inhibitor can depend on the required shelf life and the conditions of storage and use. The following are general recommendations based on inhibitors used for similar compounds:
| Inhibitor | Recommended Concentration (ppm) | Notes |
| 4-Methoxyphenol (MEHQ) | 50 - 200 | Effective in the presence of oxygen.[2] |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | A common free-radical scavenger. |
| Hydroquinone (HQ) | 100 - 300 | Can be effective but may be more prone to discoloration. |
Q4: How can I be sure that the inhibitor is still active?
A4: The effectiveness of an inhibitor can decrease over time. It is good practice to periodically test the concentration of the inhibitor, especially for materials stored for an extended period. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy can be used for this purpose.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, acids, and bases, as these can initiate polymerization. Also, avoid contact with metals that can act as catalysts, such as iron or copper.
Q6: Can I store this compound under an inert atmosphere?
A6: While an inert atmosphere (e.g., nitrogen or argon) can prevent peroxide formation, some common inhibitors, like MEHQ, require the presence of oxygen to function effectively as polymerization inhibitors.[2] Therefore, if using such inhibitors, storage under air is preferable. If an inert atmosphere is necessary, an inhibitor that does not require oxygen, such as certain hindered amine light stabilizers (HALS), should be considered.
Experimental Protocols
Protocol 1: Quantitative Analysis of MEHQ Inhibitor Concentration
This protocol describes a method for determining the concentration of 4-Methoxyphenol (MEHQ) in a sample of this compound using UV-Visible Spectrophotometry, adapted from standard methods for similar monomers.[3]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Glacial acetic acid
-
2% (w/v) Sodium nitrite solution
-
MEHQ standard
-
Sample of this compound
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of MEHQ in glacial acetic acid (e.g., 1000 ppm).
-
From the stock solution, prepare a series of calibration standards (e.g., 0, 5, 10, 15, 20 ppm) by serial dilution in 50 mL volumetric flasks with glacial acetic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample into a 50 mL volumetric flask.
-
Dilute to the mark with glacial acetic acid and mix thoroughly.
-
-
Color Development:
-
Pipette 10 mL of each standard and the prepared sample solution into separate 50 mL volumetric flasks.
-
Add 20 mL of glacial acetic acid to each flask.
-
Add 1 mL of the 2% sodium nitrite solution to each flask, dilute to the mark with glacial acetic acid, and mix well. Allow the solutions to stand for 15 minutes for color development.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use the 0 ppm standard (blank) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus MEHQ concentration for the standards.
-
Determine the concentration of MEHQ in the sample solution from the calibration curve.
-
Calculate the concentration of MEHQ in the original sample in ppm.
-
Protocol 2: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method to detect the presence of dimers, trimers, and other low-molecular-weight oligomers of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and Mass Spectrometer (MS)
-
Capillary column suitable for the analysis of polar compounds (e.g., a wax-type or mid-polarity column)
-
Autosampler
Procedure:
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate.
-
MS Ionization: Electron Impact (EI), 70 eV.
-
MS Scan Range: m/z 35-500.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram. The monomer should be the major peak.
-
Look for peaks at later retention times with higher molecular weights. The mass spectra of these peaks can be examined for evidence of dimers (M.W. ≈ 241.16), trimers (M.W. ≈ 361.74), and other oligomers. The fragmentation patterns should be consistent with multiples of the monomer unit.
-
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for unstable this compound.
References
Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
Troubleshooting Guide
Low yields in the Williamson ether synthesis of this compound can arise from a variety of factors, from suboptimal reaction conditions to competing side reactions. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields are often attributed to one or more of the following:
-
Incomplete Deprotonation of Allyl Alcohol: The reaction requires the formation of the allyl alkoxide. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the allyl alcohol will remain unreacted.
-
Competing Elimination Reaction: The alkylating agent, 1,2-dichloroethane, can undergo E2 elimination in the presence of a strong base to form vinyl chloride, a major byproduct that consumes reactants and reduces the yield of the desired ether.[1][2][3]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a critical role in the outcome of the synthesis.[4][5]
-
Side Reactions of the Allyl Group: The allyl group itself can be prone to side reactions, such as polymerization, under certain conditions.[6][7]
-
Moisture in the Reaction: Water can consume the base and protonate the alkoxide, hindering the desired reaction.
Q2: How can I improve the deprotonation of allyl alcohol?
To ensure complete formation of the allyl alkoxide, consider the following:
-
Choice of Base: Use a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice for this purpose.[8] Softer, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[9]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to prevent the deactivation of the base and the alkoxide by water.
Q3: How can I minimize the competing elimination reaction?
Elimination is a significant side reaction that competes with the desired SN2 substitution. To favor substitution over elimination:
-
Control the Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. However, the reaction rate will also decrease, so optimization is key.
-
Choice of Alkylating Agent: While 1,2-dichloroethane is the specified reagent, using an alkylating agent with a better leaving group, such as 1-bromo-2-chloroethane, could potentially allow for milder reaction conditions, though this would introduce another variable.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the yield.[10] PTC facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs, allowing for the use of weaker bases and lower temperatures, which in turn minimizes elimination.[4]
Q4: What are the optimal reaction conditions for this synthesis?
While the ideal conditions should be empirically determined, the following provides a good starting point:
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is generally preferred as they can accelerate SN2 reactions.[5][11]
-
Temperature: A temperature range of 50-100 °C is typical for Williamson ether syntheses.[5] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress before increasing the temperature if necessary.
-
Reaction Time: Reaction times can vary from 1 to 8 hours.[5] It is crucial to monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
Frequently Asked Questions (FAQs)
Q5: Can I use a different base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
While NaOH and KOH are strong bases, they are often used in aqueous solutions, which can introduce water into the reaction and are generally less effective for deprotonating alcohols compared to reagents like NaH in an anhydrous organic solvent. However, under phase-transfer catalysis conditions, concentrated aqueous NaOH or solid KOH can be effective.[9]
Q6: I see a lot of starting material (allyl alcohol) left at the end of the reaction. What should I do?
Unreacted allyl alcohol suggests incomplete deprotonation or a slow reaction rate.
-
Troubleshooting Steps:
-
Ensure your base is fresh and has been handled under anhydrous conditions.
-
Consider increasing the molar equivalent of the base.
-
Increase the reaction time and/or temperature, while monitoring for byproduct formation.
-
Consider using a stronger base or a different solvent system.
-
Q7: My main byproduct seems to be a polymer. How can I avoid this?
Allyl monomers can undergo polymerization.[6][12]
-
Mitigation Strategies:
-
Avoid excessively high temperatures.
-
Ensure that no radical initiators are inadvertently introduced into the reaction mixture.
-
Keep the reaction time to the minimum required for complete conversion of the starting material.
-
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the yield of Williamson ether syntheses. While this data is for related reactions, the general trends are applicable to the synthesis of this compound.
Table 1: Effect of Base and Solvent on Yield
| Alkyl Halide | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Chloride | Phenol | K₂CO₃ | Acetonitrile | Reflux | 6 | 95 |
| 1-Bromobutane | 1-Butanol | NaH | THF | Reflux | 4 | 92 |
| Benzyl Chloride | Phenol | NaOH (50% aq.) | Dichloromethane | 25 | 2 | 90 |
| 1-Bromobutane | 1-Butanol | KOH | DMSO | 25 | 3 | 85 |
Data compiled from analogous reactions in the literature.
Table 2: Effect of Phase-Transfer Catalyst (PTC) on Yield
| Alkyl Halide | Alcohol | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Chloride | Phenol | NaOH (50% aq.) | None | Dichloromethane | 25 | 8 | 40 |
| Benzyl Chloride | Phenol | NaOH (50% aq.) | TBAB | Dichloromethane | 25 | 2 | 90 |
| 1-Bromobutane | 1-Butanol | K₂CO₃ | None | Toluene | Reflux | 24 | 20 |
| 1-Bromobutane | 1-Butanol | K₂CO₃ | Aliquat 336 | Toluene | Reflux | 6 | 85 |
TBAB: Tetrabutylammonium bromide. Data is illustrative of the general positive effect of PTC.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound via Williamson ether synthesis, incorporating best practices to maximize yield.
Materials:
-
Allyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Dichloroethane
-
Tetrabutylammonium bromide (Phase-transfer catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add allyl alcohol (1.0 equivalent) dropwise to the suspension of NaH in DMF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Ether Synthesis:
-
Add tetrabutylammonium bromide (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 50-60 °C.
-
Add 1,2-dichloroethane (1.2 equivalents) dropwise over 30 minutes.
-
After the addition, maintain the reaction at 60 °C and monitor its progress by TLC or GC. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess NaH by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water and diethyl ether or another suitable extraction solvent.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. teachthemechanism.com [teachthemechanism.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. jk-sci.com [jk-sci.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
Identification of byproducts in the halogenation of 3-(2-Chloroethoxy)prop-1-ene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of byproducts during the halogenation of 3-(2-Chloroethoxy)prop-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected product from the halogenation of this compound?
A1: The primary product is the vicinal dihalide, formed by the electrophilic addition of the halogen (e.g., Br₂ or Cl₂) across the double bond of the prop-1-ene group.[1][2] The reaction proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to the adjacent carbons.[2][3]
Q2: What are the most common byproducts observed in this reaction?
A2: Common byproducts can arise from two main alternative reaction pathways: allylic halogenation and reactions involving the solvent or impurities. Allylic halogenation, a radical substitution reaction, replaces a hydrogen on the carbon adjacent to the double bond.[4][5] If the reaction is performed in a nucleophilic solvent (like water or an alcohol), you may also observe the formation of halohydrins or haloethers, respectively.
Q3: How do reaction conditions influence byproduct formation?
A3: Reaction conditions are critical. Electrophilic addition is favored by high concentrations of the halogen in a non-nucleophilic, inert solvent (e.g., CCl₄, CH₂Cl₂).[2] Conversely, allylic halogenation is promoted by low halogen concentrations and the presence of radical initiators like light (hv) or peroxides (ROOR).[4][6]
Q4: Can the chloroethoxy group interfere with the reaction?
A4: Under typical halogenation conditions, the alkene moiety is significantly more reactive than the chloroethoxy group.[7] The ether linkage is generally stable, and the primary alkyl chloride is not prone to elimination or substitution under these conditions. However, harsh conditions (e.g., high heat, strong Lewis acids) could potentially lead to cleavage of the ether or other side reactions, though this is not a primary concern.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the halogenation of this compound.
Issue 1: Low yield of the desired dihalogenated product with significant amounts of an unexpected isomer.
-
Question: My reaction yields a mixture of products, and NMR analysis suggests a halogen is on the carbon adjacent to the double bond (allylic position). What happened?
-
Answer: You are likely observing allylic halogenation, which competes with the desired electrophilic addition. This occurs via a free radical mechanism.[5][6]
-
Cause: This pathway is favored by low concentrations of the halogen and the presence of radical initiators (such as UV light or peroxides). Reagents like N-Bromosuccinimide (NBS) are specifically used to achieve allylic bromination by providing a sustained low concentration of Br₂.[4]
-
Solution: To favor electrophilic addition, ensure a sufficiently high concentration of the halogen. Conduct the reaction in the dark or in a flask wrapped in aluminum foil to exclude UV light, which can initiate radical reactions. You can also add a radical inhibitor to the reaction mixture.
-
Issue 2: Formation of oxygen-containing byproducts.
-
Question: Besides the dihalide, I am identifying products containing a hydroxyl (-OH) or alkoxy (-OR) group. Where are these coming from?
-
Answer: These byproducts, known as halohydrins or haloethers, form when the reaction is performed in a nucleophilic solvent like water or an alcohol.
-
Cause: After the initial formation of the cyclic halonium ion intermediate, the solvent can act as a nucleophile and attack one of the carbons of the ring.[3] This is often a more prevalent nucleophile than the halide ion, leading to the incorporation of the solvent into the product.
-
Solution: Use an inert, non-nucleophilic solvent for the reaction. Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common choices for halogenation reactions to avoid this side reaction.[2]
-
Issue 3: Complex product mixture with multiple unidentified spots on TLC/peaks in GC-MS.
-
Question: My reaction is "messy," and purification is difficult. What are the potential sources of these numerous byproducts?
-
Answer: A complex mixture can result from several factors, including impure starting materials, reaction conditions that promote multiple pathways, or product degradation.
-
Cause:
-
Starting Material: Impurities in the this compound can lead to various side products.
-
Reaction Conditions: A combination of intermediate halogen concentration and exposure to light could allow both electrophilic addition and radical substitution to occur simultaneously.
-
Rearrangements: While less common for this substrate, carbocation rearrangements can occur in some electrophilic additions, though the bridged halonium ion mechanism largely prevents this.[8]
-
-
Solution:
-
Purify Starting Material: Ensure the purity of your starting material by distillation before use.
-
Optimize Conditions: Strictly control the reaction conditions. For the desired dihalide, use a high concentration of halogen in an inert solvent and exclude light. For allylic halogenation, use a dedicated reagent like NBS.
-
Control Temperature: Run the reaction at a controlled, often low, temperature to minimize side reactions.
-
-
Potential Byproduct Summary
| Byproduct Type | Structure | Formation Pathway | Conditions Favoring Formation |
| Vicinal Dihalide (Desired Product) | Electrophilic Addition | High halogen concentration, inert solvent, absence of light.[2][4] | |
| Allylic Halide | Radical Substitution | Low halogen concentration, presence of radical initiators (light, peroxides).[4][5] | |
| Halohydrin | Electrophilic Addition | Halogenation in the presence of water.[3] | |
| Haloether | Electrophilic Addition | Halogenation in an alcohol solvent.[8] |
Note: Representative structures are shown with 'X' representing a halogen atom (Cl or Br).
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dibromo-3-(2-chloroethoxy)propane (Electrophilic Addition)
-
Setup: In a round-bottom flask wrapped in aluminum foil, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in anhydrous CH₂Cl₂. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours, or until the red-orange color of bromine has faded.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Identification of Byproducts using GC-MS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Analyze the resulting chromatogram to separate the components. Identify the desired product and potential byproducts by comparing their mass spectra to spectral libraries and by analyzing their fragmentation patterns. Look for characteristic isotopic patterns of chlorine and bromine.
Visualized Pathways and Workflows
References
- 1. leah4sci.com [leah4sci.com]
- 2. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allylic Halogenation | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 1462-39-1 | Benchchem [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
How to improve the regioselectivity of reactions with 3-(2-Chloroethoxy)prop-1-ene
Welcome to the technical support center for 3-(2-Chloroethoxy)prop-1-ene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to reaction regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
A1: this compound is a bifunctional organic molecule. Its structure contains two key reactive sites:
-
A carbon-carbon double bond (prop-1-ene moiety), which is electron-rich and susceptible to electrophilic attack, cycloadditions, and transition metal-catalyzed reactions like hydroformylation or Heck coupling.[1]
-
A primary alkyl chloride (chloroethoxy moiety), which is a reactive site for nucleophilic substitution and elimination reactions.[1]
Understanding the interplay and selective reactivity of these two groups is crucial for its application as a building block in complex molecule synthesis.[1]
Caption: Key reactive sites of this compound.
Q2: What is regioselectivity and why is it a critical issue for this molecule?
A2: Regioselectivity is the preference for bond formation at one specific position over all other possible positions.[2] For an unsymmetrical alkene like this compound, many reactions can yield two or more constitutional isomers (regioisomers). For example, in a hydroformylation reaction, the aldehyde group can add to either C1 (linear product) or C2 (branched product). Controlling this selectivity is critical in drug development and materials science to ensure the synthesis of a single, desired compound, maximizing yield and avoiding difficult purification steps.
Q3: What general factors influence the regioselectivity of reactions on the alkene moiety?
A3: The regiochemical outcome is primarily dictated by a combination of three factors:
-
Electronic Effects: The inherent polarization of the C=C bond and the electronic properties of the attacking reagent. For instance, in electrophilic additions, Markovnikov's rule predicts the more stable carbocation intermediate will be formed.
-
Steric Effects: The spatial arrangement of atoms. Bulky reagents or bulky ligands on a metal catalyst may preferentially attack the less sterically hindered carbon of the double bond.
-
Catalyst/Ligand System: In transition metal-catalyzed reactions, the choice of metal and, more importantly, the coordinating ligands can dramatically steer the reaction toward a specific regioisomer. Ligands can influence both the steric and electronic environment of the catalytic center.[3][4]
Troubleshooting Guide: Improving Regioselectivity
This guide addresses specific issues encountered during common reactions with this compound.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Heck Reactions
Symptom: The reaction of this compound with an aryl halide produces a mixture of the α-substituted (branched) and β-substituted (linear) products.
Cause: The regioselectivity of the Heck reaction is highly dependent on the precise reaction mechanism (neutral vs. cationic pathway) and the steric bulk of the phosphine ligands used.[5][6]
Solutions:
-
Modify the Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands often favor addition to the terminal carbon (β-position) to minimize steric clash.
-
Alter the Reaction Pathway: Adding silver salts (e.g., Ag₃PO₄) can abstract the halide from the palladium intermediate, promoting a cationic pathway which can alter and sometimes improve regioselectivity.[5]
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates. Experimenting with solvents like methanol, which can promote halide ionization through hydrogen bonding, may favor the cationic pathway and improve selectivity.[5]
Table 1: Representative Effect of Ligands on Heck Reaction Regioselectivity (Model Substrate: Allyl Ether)
| Ligand | Catalyst System | Solvent | Temperature (°C) | Ratio (Linear:Branched) |
| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ | DMF | 80 | 85:15 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | Dioxane | 25 | >98:2 |
| Xantphos | Pd(OAc)₂ | Toluene | 100 | 90:10 |
| dppf | PdCl₂(dppf) | Acetonitrile | 80 | 88:12 |
Note: Data is representative for allylic systems and serves as a starting point for optimization.
Issue 2: Low Selectivity for the Linear Aldehyde in Hydroformylation
Symptom: Hydroformylation of this compound yields significant amounts of the branched aldehyde (2-formyl product) alongside the desired linear aldehyde (n-butanal derivative).
Cause: Standard rhodium or cobalt catalysts can produce mixtures of linear and branched aldehydes. The regioselectivity is strongly influenced by ligand choice, syngas pressure, and temperature.[4]
Solutions:
-
Employ Bulky Phosphite Ligands: Large, sterically demanding phosphite or diphosphine ligands (e.g., those derived from BINOL) are known to favor the formation of the linear, anti-Markovnikov product.[4]
-
Optimize Syngas Pressure: Higher carbon monoxide (CO) pressures generally favor the formation of the linear aldehyde with rhodium-based catalysts. Conversely, lower pressures may increase the proportion of the branched isomer.[4]
-
Use Specialized Catalysts: Certain catalyst systems, such as rhodium catalysts encapsulated within a zeolite framework, can provide exceptional regioselectivity towards the linear product due to spatial constraints imposed by the scaffold.[7] A bifunctional Rh/PTA (1,3,5-triaza-7-phosphaadamantane) catalyst has also shown high regioselectivity.[8]
Caption: Workflow for optimizing hydroformylation regioselectivity.
Issue 3: Lack of Regioselectivity in Epoxidation
Symptom: Attempts to epoxidize the double bond result in side reactions or poor selectivity, potentially due to the presence of the chloroethoxy group.
Cause: While the double bond is the primary site for epoxidation, the choice of oxidizing agent can influence the outcome. Steric hindrance around the double bond can also direct the approach of the reagent.[9][10]
Solutions:
-
Choose a Selective Reagent: Use reagents known for clean epoxidation, such as meta-chloroperoxybenzoic acid (m-CPBA). For potentially sensitive substrates, buffered conditions (e.g., with Na₂HPO₄) can prevent acid-catalyzed side reactions.
-
Enzymatic Epoxidation: For exceptionally high regio- and stereoselectivity, consider using enzymes like fungal peroxygenases, which can selectively epoxidize specific double bonds in polyunsaturated compounds.[10]
-
Directed Epoxidation: While less common for this simple substrate, in more complex molecules, a nearby hydroxyl group can direct the epoxidation. This principle highlights the importance of neighboring functional groups in controlling regioselectivity.
Experimental Protocols
General Protocol for a Regioselective Heck Reaction with High Linear Selectivity
This protocol is a starting point and should be optimized for specific aryl halides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri-tert-butylphosphine [P(t-Bu)₃] or its tetrafluoroborate salt
-
A suitable base (e.g., Cs₂CO₃ or Cy₂NMe)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium source (1 mol%) and the phosphine ligand (2-3 mol%) to a dry reaction flask containing anhydrous solvent. Stir for 15-20 minutes at room temperature.
-
Reagent Addition: To the flask, add the base (1.5 equivalents), the aryl bromide (1.0 equivalent), and finally the this compound (1.2 equivalents).
-
Reaction: Seal the flask and stir the reaction mixture at the desired temperature (starting at room temperature for highly active catalysts, or heating to 60-100 °C for less reactive substrates).[11] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate the desired linear product.
-
Analysis: Characterize the product and determine the regioisomeric ratio using ¹H NMR spectroscopy and/or gas chromatography.[1]
References
- 1. This compound | 1462-39-1 | Benchchem [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemo- and regioselective hydroformylation of alkenes with CO2/H2 over a bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions [organic-chemistry.org]
Stability of 3-(2-Chloroethoxy)prop-1-ene under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chloroethoxy)prop-1-ene. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is expected to be unstable under acidic conditions. The vinyl ether moiety is susceptible to acid-catalyzed hydrolysis, which proceeds through a rate-determining protonation of the carbon-carbon double bond.[1] This leads to the formation of a hemiacetal intermediate that rapidly decomposes to an aldehyde and an alcohol. The presence of the electron-withdrawing chloroethoxy group may influence the rate of hydrolysis.
Q2: What is the expected stability of this compound under basic conditions?
A2: Generally, vinyl ethers are relatively stable to basic conditions. However, the 2-chloroethoxy group introduces a reactive site. Strong bases can promote elimination reactions (E2) or nucleophilic substitution (SN2) at the carbon bearing the chlorine atom. Therefore, prolonged exposure to strong bases, especially at elevated temperatures, may lead to degradation.
Q3: What are the likely degradation products of this compound?
A3: Under acidic conditions, the primary degradation products are likely to be 3-hydroxypropanal and 2-chloroethanol, resulting from the hydrolysis of the vinyl ether. Under basic conditions, potential degradation products could include the corresponding alcohol (via substitution of the chloride) or elimination products.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[2][3][4][5] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (or a suitable buffer) is a good starting point for method development. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Q5: Are there any specific handling and storage recommendations for this compound to ensure its stability?
A5: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration may be considered.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, handling, and use of this compound.
Issue 1: Unexpectedly Low Yield or No Product Formation During Synthesis (e.g., via Williamson Ether Synthesis)
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the alcohol | Ensure a sufficiently strong base (e.g., NaH) is used in an appropriate stoichiometric amount. Confirm the quality and dryness of the base. |
| Poor quality of the alkyl halide | Use a freshly purified or new bottle of the chloroethoxy-containing alkyl halide. |
| Side reactions (e.g., elimination) | The Williamson ether synthesis often competes with elimination reactions, especially with secondary and tertiary alkyl halides.[6] Use a primary alkyl halide if possible. Maintain a low reaction temperature to favor substitution over elimination. |
| Reaction not going to completion | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC or GC.[6] |
| Solvent issues | Use a dry, polar aprotic solvent such as DMF or THF. Ensure the solvent is of high purity. |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions | Precisely control the temperature, pH, and concentration of stress agents (acid, base, oxidizing agent) in all experiments. |
| Inadequate analytical method | Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all degradation products.[2][3][4][5] Perform peak purity analysis to ensure no co-elution. |
| Sample handling errors | Ensure consistent sample preparation and handling procedures. Use appropriate quenching methods to stop the degradation reaction at specific time points. |
| Impure starting material | Characterize the purity of the this compound batch before initiating stability studies. |
Issue 3: Appearance of Unknown Peaks in HPLC Chromatogram During Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of the sample in the autosampler | Use a cooled autosampler if available. Prepare samples fresh before analysis. |
| Interaction with the mobile phase | Investigate the stability of the compound in the mobile phase over time. Adjust the mobile phase pH if necessary. |
| Formation of secondary degradation products | In forced degradation studies, over-stressing the sample can lead to secondary degradation products.[3] Reduce the stress conditions (e.g., lower temperature, shorter time, lower concentration of stressor). |
| Contamination | Check all solvents, reagents, and vials for potential contaminants. |
Data Presentation
Table 1: Estimated Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameter | Condition | Estimated Degradation (%) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C, 24 h | 20 - 40 | Hydrolysis of vinyl ether |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C, 24 h | 5 - 15 | Nucleophilic substitution/elimination at chloroethoxy group |
| Oxidative | 3% H₂O₂ | Room Temp, 24 h | 10 - 25 | Oxidation of the double bond and/or ether linkage |
| Thermal | Solid State | 80 °C, 72 h | < 5 | - |
| Photolytic | Solution (Methanol) | ICH Q1B | 5 - 10 | Photodegradation |
Disclaimer: The data presented in this table are estimations based on the known reactivity of similar chemical structures and general principles of forced degradation studies. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in an oven at 80 °C.
-
At 24, 48, and 72 hours, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Visualizations
References
- 1. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. Stability-indicating HPLC method for arteether and application to nanoparticles of arteether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-(2-Chloroethoxy)prop-1-ene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from reactions involving 3-(2-Chloroethoxy)prop-1-ene.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of reaction mixtures containing this compound.
Scenario 1: Williamson Ether Synthesis with Alcohols/Phenols
In a typical Williamson ether synthesis, this compound is reacted with a deprotonated alcohol or phenol in the presence of a base (e.g., sodium hydride, sodium hydroxide, potassium carbonate). The primary impurities to be removed are the unreacted alcohol/phenol and the basic catalyst.
Problem: Persistent presence of unreacted alcohol/phenol in the purified product.
Possible Cause & Solution:
-
Incomplete Extraction: The unreacted alcohol or phenol may not have been fully removed during the aqueous workup. Phenols, being more acidic than alcohols, can often be removed with a wash of aqueous sodium bicarbonate. However, for less acidic phenols or alcohols, a stronger base wash is necessary.
-
Troubleshooting Steps:
-
After the initial workup, perform additional washes of the organic layer with 1M sodium hydroxide solution. This will convert the remaining alcohol/phenol into its corresponding salt, which is soluble in the aqueous layer.
-
Follow the base washes with a brine (saturated NaCl solution) wash to remove any residual water and dissolved inorganic salts from the organic layer.
-
If the unreacted starting material is still present, consider purification by flash column chromatography.
-
-
Problem: Formation of a stable emulsion during aqueous extraction.
Possible Cause & Solution:
-
Presence of Surfactant-like Byproducts or High Concentration of Reactants: Emulsions are common when a reaction mixture contains species that can stabilize the interface between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Break the Emulsion:
-
Add a small amount of brine to the separatory funnel and gently swirl. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If brine is ineffective, try adding a few drops of a different organic solvent with a different polarity.
-
As a last resort, the entire mixture can be filtered through a pad of Celite to break the emulsion.[1][2][3]
-
-
Prevent Emulsion Formation in Future Experiments:
-
Before the workup, remove the reaction solvent under reduced pressure. Redissolve the residue in the extraction solvent before adding the aqueous solution.
-
During extraction, gently invert the separatory funnel instead of vigorous shaking.[4]
-
-
-
Scenario 2: Nucleophilic Substitution with Amines
When this compound is reacted with a primary or secondary amine, the main impurity to remove is the unreacted amine.
Problem: Unreacted amine remains in the product after purification.
Possible Cause & Solution:
-
Inadequate Acidic Wash: The unreacted amine needs to be protonated to its ammonium salt to become water-soluble and be extracted into the aqueous phase.
-
Troubleshooting Steps:
-
Perform multiple washes of the organic layer with a dilute acid solution, such as 1M hydrochloric acid. This will convert the basic amine into its water-soluble ammonium salt.[5][6][7]
-
After the acid washes, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
For challenging separations, flash column chromatography can be employed. For basic amine compounds, it is often beneficial to add a small amount of a competing amine like triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel column.[8][9][10]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in reactions with this compound?
A1: The most common unreacted starting materials depend on the specific reaction:
-
Williamson Ether Synthesis: Unreacted alcohol or phenol and the base used for deprotonation (e.g., NaOH, NaH, K₂CO₃).
-
Nucleophilic Substitution with Amines: Unreacted primary or secondary amine.
Q2: What is the general workup procedure for a Williamson ether synthesis using this compound?
A2: A general workup involves:
-
Quenching the reaction mixture (e.g., with water or a dilute acid if a strong base like NaH was used).
-
Extracting the product into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted alcohol/phenol.
-
Washing with a dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Washing with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrating the solvent under reduced pressure to obtain the crude product. Further purification may be necessary.
Q3: How can I remove a very water-soluble alcohol starting material?
A3: For highly water-soluble alcohols, repeated extractions with brine can be effective. The high salt concentration in the brine reduces the solubility of organic compounds in the aqueous layer.
Q4: My product is also somewhat basic. How can I remove the unreacted amine without losing my product in the acidic wash?
A4: If your product has basic properties, a careful adjustment of the pH of the aqueous wash is crucial. Use a weaker acid or a buffered solution for the extraction. Alternatively, flash column chromatography is a more suitable purification method in such cases.
Q5: I see multiple spots on my TLC plate after the reaction. How do I know which one is my product and which are the starting materials?
A5: It is essential to run reference spots of your starting materials (this compound and the other reactant) on the same TLC plate as your reaction mixture. This will allow you to identify the spots corresponding to the unreacted starting materials and the new product spot.
III. Data Presentation
Table 1: Physical Properties of this compound and Common Reactants
This table provides key physical properties to aid in the selection of appropriate purification methods.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 120.58[11] | 130-135[11] | Slightly soluble |
| Phenol | 94.11 | 181.7 | 8.3 g/100 mL |
| Benzyl alcohol | 108.14 | 205.3 | 4.29 g/100 mL |
| Diethylamine | 73.14 | 55.5 | Miscible |
| Aniline | 93.13 | 184.1 | 3.6 g/100 mL |
IV. Experimental Protocols
Protocol 1: Extractive Workup for Williamson Ether Synthesis with Phenol
This protocol outlines the steps to remove unreacted phenol from a reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature and slowly add deionized water to quench any remaining reactive species.
-
Solvent Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Base Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash two more times.
-
Neutralization Wash: Wash the organic layer with an equal volume of deionized water.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Extractive Workup for Nucleophilic Substitution with a Primary Amine
This protocol details the removal of an unreacted primary amine.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash: Transfer the mixture to a separatory funnel and add an equal volume of 1M HCl solution. Shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash two more times.
-
Bicarbonate Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
V. Mandatory Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for the removal of common unreacted starting materials.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. biotage.com [biotage.com]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. echemi.com [echemi.com]
Validation & Comparative
Comparing Williamson ether synthesis with other methods for 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(2-Chloroethoxy)prop-1-ene, a valuable bifunctional molecule featuring both an allyl group and a chloroethyl ether moiety, is critical for the development of various chemical entities in the pharmaceutical and material science sectors. Its structure allows for subsequent modifications, making it a key building block in complex molecular architectures. This guide provides an objective comparison of the primary synthetic routes to this compound, focusing on the classical Williamson ether synthesis and its modern, more efficient counterpart, Phase-Transfer Catalysis (PTC).
Overview of Synthetic Strategies
The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. For the target molecule, this translates to the reaction between an allyl alkoxide and a chloro-substituted electrophile. While fundamentally robust, the classical approach has limitations that have been addressed by the advent of phase-transfer catalysis, which offers milder conditions and often superior yields.
Method 1: Classical Williamson Ether Synthesis
The traditional Williamson synthesis for this compound involves a two-step, one-pot procedure. First, allyl alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium allyloxide. This intermediate then reacts with an excess of a suitable electrophile, 1,2-dichloroethane, via an SN2 mechanism to form the desired ether.
Reaction Pathway
The SN2 mechanism is central to this synthesis. The allyloxide ion performs a backside attack on a carbon atom of 1,2-dichloroethane, displacing a chloride ion as the leaving group.
Reactivity Face-Off: 3-(2-Chloroethoxy)prop-1-ene vs. Allyl Chloride in Nucleophilic Substitution
A detailed guide for researchers and drug development professionals on the comparative reactivity of 3-(2-Chloroethoxy)prop-1-ene and allyl chloride, supported by theoretical principles and experimental guidelines.
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Both this compound and allyl chloride are valuable bifunctional molecules, each possessing a reactive chloride atom and an allyl group. However, the subtle difference in the placement of the chloro substituent—a primary alkyl chloride in the former and an allylic chloride in the latter—leads to significant differences in their reactivity profiles, particularly in nucleophilic substitution reactions. This guide provides a comprehensive comparison of their reactivity, supported by established chemical principles, and offers a detailed experimental protocol for their empirical evaluation.
Theoretical Reactivity Comparison
The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily governed by the reaction mechanism, which can be either bimolecular (SN2) or unimolecular (SN1). The structural features of this compound and allyl chloride dictate their preference for these pathways and their relative reaction rates.
Allyl chloride is well-documented to be significantly more reactive than simple primary alkyl halides in both SN1 and SN2 reactions.
-
SN1 Reactivity: In the SN1 mechanism, the rate-determining step is the formation of a carbocation. The allyl carbocation formed from the ionization of allyl chloride is resonance-stabilized, delocalizing the positive charge over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, making allyl chloride highly susceptible to SN1 reactions, especially with weak nucleophiles in polar protic solvents.
-
SN2 Reactivity: In the concerted SN2 mechanism, the nucleophile attacks the carbon bearing the leaving group in a single step. The transition state of the SN2 reaction of allyl chloride is stabilized by the overlap of the p-orbitals of the adjacent double bond with the p-orbital of the reacting carbon. This conjugation lowers the energy of the transition state, thereby accelerating the reaction rate.
This compound , on the other hand, possesses a primary alkyl chloride. The chloro group is attached to a carbon that is not directly adjacent to the double bond. Therefore, it does not benefit from the same degree of electronic stabilization as allyl chloride.
-
SN1 Reactivity: As a primary alkyl halide, this compound is expected to form a highly unstable primary carbocation, making the SN1 pathway energetically unfavorable.
-
SN2 Reactivity: This compound will readily undergo SN2 reactions, typical for primary alkyl halides. The presence of the ether oxygen two carbons away from the reactive center is expected to have a minor electron-withdrawing inductive effect, which could slightly decrease the reactivity compared to a simple primary alkyl chloride like 1-chloropropane. However, this effect is generally considered to be small.
Based on these principles, a clear hierarchy of reactivity can be established.
Quantitative Data Summary
| Compound | Structure | Type of Halide | Expected SN1 Reactivity | Expected SN2 Reactivity |
| Allyl Chloride | CH2=CHCH2Cl | Allylic | High | High |
| This compound | CH2=CHCH2OCH2CH2Cl | Primary Alkyl | Very Low | Moderate |
Note: Reactivity is a relative term. "High" for allyl chloride is in comparison to saturated primary and secondary alkyl halides. "Moderate" for this compound is typical for a primary alkyl halide.
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a competitive SN2 reaction can be performed. The Finkelstein reaction, which involves the substitution of a chloride with an iodide ion in an acetone solvent, is a classic and effective method for this purpose. Sodium iodide is soluble in acetone, while the resulting sodium chloride is not, providing a visual indication of the reaction's progress.
Experiment: Comparative SN2 Reactivity of Allyl Chloride and this compound
Objective: To compare the relative rates of SN2 reaction of allyl chloride and this compound with sodium iodide in acetone.
Materials:
-
Allyl chloride
-
This compound
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath (optional, for reactions that are slow at room temperature)
Procedure:
-
Label three clean, dry test tubes as "Allyl Chloride," "this compound," and "Control."
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the "Control" test tube, add 5 drops of anhydrous acetone. Observe for any precipitate formation. This will serve as a negative control.
-
Simultaneously, add 5 drops of allyl chloride to the "Allyl Chloride" test tube and 5 drops of this compound to its respective test tube.
-
Start the stopwatch immediately after the addition of the alkyl chlorides.
-
Gently swirl the test tubes to ensure proper mixing.
-
Observe the test tubes for the formation of a white precipitate (sodium chloride).
-
Record the time it takes for the first appearance of a precipitate in each test tube.
-
If no reaction is observed at room temperature after a significant amount of time (e.g., 30 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction. Note the temperature and time for precipitate formation under these conditions.
Expected Results:
A precipitate of sodium chloride should appear much more rapidly in the "Allyl Chloride" test tube compared to the "this compound" test tube. This observation would confirm the higher SN2 reactivity of allyl chloride.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction pathways and the experimental workflow.
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3-(2-Chloroethoxy)prop-1-ene
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a detailed comparison of spectroscopic methods for the structural elucidation of 3-(2-Chloroethoxy)prop-1-ene, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS), with Nuclear Magnetic Resonance (NMR) Spectroscopy presented as a key alternative.
This guide offers a comprehensive overview of the application of these techniques, complete with expected experimental data, detailed protocols, and a logical workflow for analysis.
Spectroscopic Fingerprints: Identifying Key Functional Groups
The structure of this compound contains several key functional groups: a carbon-carbon double bond (C=C), an ether linkage (C-O-C), and a carbon-chlorine bond (C-Cl). Each of these groups exhibits characteristic signals in different spectroscopic techniques, allowing for a detailed structural confirmation.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, the expected IR absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Intensity |
| C=C | Stretching | 1640-1680 | Medium |
| =C-H | Stretching | 3010-3095 | Medium |
| =C-H | Bending (out-of-plane) | 910-990 | Strong |
| C-O-C | Asymmetric Stretching | 1050-1150 | Strong |
| C-Cl | Stretching | 600-800 | Medium-Strong |
| C-H (sp³) | Stretching | 2850-2960 | Strong |
Table 1: Predicted Infrared (IR) Absorption Bands for this compound.
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak corresponding to the presence of the heavier chlorine isotope (
37
Cl). The relative abundance of the M and M+2 peaks is approximately 3:1, reflecting the natural abundance of 35
37
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Structure/Fragment |
| [M]⁺ | 120 | 122 | Molecular Ion |
| [M-Cl]⁺ | 85 | - | Loss of Chlorine radical |
| [M-C₂H₄Cl]⁺ | 57 | - | Cleavage of the chloroethoxy group |
| [C₃H₅O]⁺ | 57 | - | Allyloxy cation |
| [C₂H₄Cl]⁺ | 63 | 65 | Chloroethyl cation |
| [C₃H₅]⁺ | 41 | - | Allyl cation |
Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound.
The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy
While IR and MS provide crucial pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the gold standard for the complete structural elucidation of organic molecules.[1] NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms in the molecule.
For this compound, a combination of ¹H and ¹³C NMR would provide an unambiguous confirmation of the structure.
Experimental Protocols
Infrared (IR) Spectroscopy
A neat liquid sample of this compound can be analyzed directly.
-
Sample Preparation: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Acquire a background spectrum of the empty salt plates.
-
Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a suitable technique for this volatile compound.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with electrons at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of this compound using spectroscopic methods.
Conclusion
The combination of Infrared Spectroscopy and Mass Spectrometry provides strong evidence for the structure of this compound. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry establishes the molecular weight and provides corroborating structural information through its fragmentation pattern. For unequivocal structural determination, particularly for novel compounds or in regulated environments, Nuclear Magnetic Resonance (NMR) spectroscopy is a highly recommended and complementary technique. By employing these powerful analytical tools, researchers can confidently verify the molecular identity of their compounds, ensuring the integrity and reliability of their scientific findings.
References
Comparative Analysis of the Alkylating Potential of 3-(2-Chloroethoxy)prop-1-ene and Related Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the alkylating potential of 3-(2-Chloroethoxy)prop-1-ene alongside well-established alkylating agents. Due to a lack of direct comparative studies on this compound in the available scientific literature, this document focuses on its predicted reactivity based on its chemical structure and provides a comparative baseline using data from known alkylating agents. Detailed experimental protocols for assessing alkylating potential are also presented.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules, most notably DNA.[1][2] This modification of DNA can disrupt its replication and transcription, leading to cytotoxicity, which is a mechanism exploited in cancer chemotherapy.[1][3] Bifunctional alkylating agents, which possess two reactive centers, can form intra- and inter-strand cross-links in DNA, often resulting in higher cytotoxicity compared to monofunctional agents.[3]
The structure of this compound suggests it has the potential to act as a bifunctional alkylating agent. It possesses two electrophilic centers: the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution (an SN2 reaction), and the double bond of the propene group, which can undergo addition reactions.[4] The chloroethoxy group provides a reactive site for nucleophilic substitution, while the propene moiety can also participate in alkylation-type reactions.[4]
Data Presentation: Comparative Cytotoxicity of Alkylating Agents
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized bifunctional alkylating agents across various cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a common metric for cytotoxicity.
| Reagent | Cell Line | IC50 (µM) | Reference |
| Melphalan | Jurkat (T-cell leukemia) | Not specified | [5] |
| Ramos (B-cell lymphoma) | Not specified | [5] | |
| Canine Histiocytic Sarcoma Cell Lines | >100 | [6] | |
| Canine Lymphoma Cell Lines | <10 | [6] | |
| Chlorambucil | Not specified | Not specified | [7] |
| Busulfan | Acute Myeloid Leukemia (ASCT context) | Not applicable (dosages in mg/kg) | [8] |
| This compound | Not Available | Not Available |
Experimental Protocols
To experimentally determine and compare the alkylating potential of novel compounds like this compound, standardized assays are employed. Below are detailed protocols for two common methods: the Alkaline Comet Assay for DNA damage and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for DNA adduct quantification.
Alkaline Comet Assay for DNA Damage Assessment
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites resulting from DNA alkylation.[9][10]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, unwinds and migrates out of the nucleus, forming a "comet tail." The extent of DNA in the tail relative to the head is proportional to the amount of DNA damage.[10]
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells of interest to exponential growth.
-
Treat cells with various concentrations of the alkylating agent (e.g., this compound) and appropriate positive (e.g., melphalan) and negative (vehicle) controls for a defined period.
-
Harvest cells by centrifugation and resuspend in ice-cold PBS (Ca++ and Mg++ free) at a concentration of 1 x 10^5 cells/ml.
-
-
Slide Preparation and Cell Embedding:
-
Prepare 1% normal melting point agarose in dH2O and coat microscope slides; let them dry.[9]
-
Melt 1% low melting point agarose (LMA) in PBS and cool to 37°C.[9]
-
Mix cell suspension with the LMA at a 1:10 ratio (v/v).
-
Pipette the cell/agarose mixture onto the pre-coated slides and allow it to solidify at 4°C for 10 minutes in the dark.
-
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold (4°C) alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Let the DNA unwind for 20-40 minutes in the buffer.
-
Apply an electric field (e.g., 21-25 V, ~300 mA) for 20-30 minutes.[11]
-
-
Neutralization and Staining:
-
After electrophoresis, gently drain the slides and neutralize them with 0.4 M Tris, pH 7.5, for 5-10 minutes.
-
Dehydrate the slides in ethanol and let them air dry.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).[9]
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment to determine the extent of DNA damage.
-
Quantification of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of DNA adducts.[12][13][14]
Principle: DNA is isolated from cells treated with the alkylating agent, hydrolyzed to its constituent nucleosides or nucleobases, and then analyzed by LC-MS/MS. The mass spectrometer identifies and quantifies the specific alkylated adducts based on their mass-to-charge ratio and fragmentation patterns.
Protocol:
-
Cell Culture, Treatment, and DNA Isolation:
-
Treat cultured cells with the test compounds as described for the comet assay.
-
Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction protocols. Ensure high purity and integrity of the DNA.
-
-
DNA Hydrolysis:
-
For the analysis of N7-guanine and N3-adenine adducts, neutral thermal hydrolysis can be employed. This involves heating the DNA sample to selectively release these adducts.[12]
-
Alternatively, enzymatic hydrolysis to 2'-deoxynucleosides is a common method. This involves digesting the DNA with a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Preparation:
-
After hydrolysis, remove proteins and other macromolecules, often by ultrafiltration.
-
The sample containing the released adducted nucleobases or nucleosides is then prepared for LC-MS/MS analysis. This may involve a solid-phase extraction (SPE) step for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Separate the components of the mixture using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
The eluent is introduced into the mass spectrometer.
-
For quantification, the mass spectrometer is typically operated in selected reaction monitoring (SRM) mode. In SRM, a specific precursor ion (the protonated adduct) is selected, fragmented, and a specific product ion is monitored.[15]
-
Develop an analytical method specific for the expected adducts of this compound. This would involve synthesizing authentic standards of the potential adducts to determine their retention times and fragmentation patterns.
-
-
Data Analysis:
-
Quantify the amount of each specific DNA adduct by comparing the peak areas from the sample to a standard curve generated from the authentic standards.
-
Normalize the adduct levels to the total amount of DNA analyzed (e.g., adducts per 10^6 or 10^8 normal nucleotides).
-
Mandatory Visualization
Caption: Workflow for the Alkaline Comet Assay.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1462-39-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 12. Measuring DNA nucleobase adducts using neutral hydrolysis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for Quantifying 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 3-(2-Chloroethoxy)prop-1-ene, a potential genotoxic impurity (PGI) and alkylating agent.[1][2][3][4][5] The selection of an appropriate analytical technique is critical for ensuring the safety and quality of pharmaceutical substances.[6][7][8] This document outlines the most common and effective methods, presents their key performance characteristics in a comparative table, details experimental protocols, and provides visual workflows to aid in methodology selection and implementation.
Given its chemical structure—a volatile chlorinated allyl ether—the most suitable analytical techniques for quantifying this compound at trace levels are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS).[6][9][10]
Comparison of Analytical Methods
The two primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The choice between these methods will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and quantification by mass spectrometry.[6][9] | Separation of compounds based on their partitioning between a mobile phase and a stationary phase, followed by detection and quantification by mass spectrometry.[6][7] |
| Applicability | Ideal for volatile and thermally stable compounds like this compound.[9] | Suitable for a wider range of compounds, including less volatile and thermally labile ones. Derivatization may not be necessary.[6] |
| Sensitivity | Generally offers excellent sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the parts-per-million (ppm) to parts-per-billion (ppb) range.[9] | High sensitivity, often reaching ppb to parts-per-trillion (ppt) levels, especially with tandem MS (MS/MS).[6] |
| Selectivity | High selectivity is achieved through chromatographic separation and mass analysis. | Excellent selectivity, particularly with tandem MS, which can minimize matrix interference.[6] |
| Sample Preparation | May require extraction from the sample matrix using techniques like liquid-liquid extraction or solid-phase extraction.[11] | Sample preparation often involves dissolution in a suitable solvent and filtration.[12] |
| Validation Parameters | Validation as per ICH guidelines includes specificity, linearity, accuracy, precision, LOD, and LOQ.[9] | Method validation follows ICH guidelines, ensuring specificity, linearity, accuracy, precision, LOD, and LOQ.[7][13] |
Experimental Protocols
The following are detailed, generalized protocols for the quantification of this compound using GC-MS and HPLC-MS. These should be adapted and validated for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is well-suited for the volatile nature of this compound.
a) Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or methanol).
-
Perform a liquid-liquid extraction if the sample matrix is complex.
-
If necessary, concentrate the extract to achieve the desired concentration.
-
Add an appropriate internal standard for accurate quantification.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.[14]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.
c) Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][9][13] Key validation parameters include:
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the instrument response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.[7][13]
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.[7][13]
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This method provides an alternative for analysis, especially if the compound is present in a complex matrix that is not amenable to GC.
a) Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Use an appropriate internal standard for quantification.
b) HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC or equivalent.[15]
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) is a common choice.[15]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6230B TOF or a triple quadrupole mass spectrometer.[15]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.
c) Method Validation: Similar to the GC-MS method, the HPLC-MS method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.[7][13]
Visualizing the Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the general workflow for analytical method validation and a comparison of the analytical techniques.
Caption: General workflow for analytical method validation.
Caption: Comparison of GC-MS and HPLC-MS for analysis.
References
- 1. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. journalbji.com [journalbji.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. env.go.jp [env.go.jp]
- 12. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. policija.si [policija.si]
Mechanistic Insights into the Reactivity of 3-(2-Chloroethoxy)prop-1-ene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of bifunctional molecules like 3-(2-chloroethoxy)prop-1-ene is crucial for the synthesis of novel chemical entities. This guide provides a comparative analysis of the key reactions involving this versatile building block, supported by available experimental data and detailed protocols.
This compound possesses two key reactive sites: a primary alkyl chloride susceptible to nucleophilic substitution and a terminal double bond amenable to addition and cycloaddition reactions. The interplay of these functionalities allows for a diverse range of chemical transformations, making it a valuable precursor in organic synthesis.
Nucleophilic Substitution Reactions: A Comparative Overview
The chloroethoxy group in this compound readily undergoes nucleophilic substitution, primarily through an SN2 mechanism. This pathway is favored due to the primary nature of the alkyl chloride, which minimizes steric hindrance for the incoming nucleophile.
Table 1: Comparison of Reaction Parameters for SN2 Reactions of Primary Alkyl Halides
| Alkyl Halide | Nucleophile | Solvent | Relative Rate |
| R-I | Nu⁻ | Polar Aprotic | ~30 |
| R-Br | Nu⁻ | Polar Aprotic | ~1 |
| R-Cl | Nu⁻ | Polar Aprotic | ~0.05 |
| This compound | RO⁻ | Polar Aprotic | Expected to be similar to other primary chlorides |
Note: Relative rates are approximate and can vary based on the specific nucleophile, solvent, and temperature.
The choice of solvent plays a critical role in the efficiency of these reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize an ether derivative of this compound.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the sodium alkoxide in the anhydrous solvent.
-
To this solution, add this compound dropwise at room temperature with stirring.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Intramolecular Cyclization: Synthesis of Morpholine Derivatives
A significant application of this compound is in the synthesis of morpholine derivatives through intramolecular cyclization. This reaction typically proceeds by first reacting the chloroethoxy moiety with an amine to form a secondary amine intermediate. Subsequent deprotonation of the amine followed by an intramolecular SN2 attack of the resulting amide on the double bond (after activation) or, more commonly, a variation where the allyl group is on the nitrogen and the chloroethoxy group is the electrophile, can lead to the formation of the morpholine ring.
A plausible synthetic route to N-allylmorpholine involves the reaction of this compound with ammonia to form N-allyl-2-aminoethanol, which can then be cyclized. However, a more direct and common approach to N-substituted morpholines involves the reaction of a dihaloether with a primary amine. For comparison, the synthesis of N-allylmorpholine can be achieved through various routes.
Table 2: Comparison of Synthetic Routes to N-Allylmorpholine
| Starting Materials | Reagents | Key Steps | Reported Yield |
| Diethanolamine, Allyl Bromide | NaH, DMF | O-allylation, Cyclization | ~70% |
| Morpholine, Allyl Bromide | K₂CO₃, Acetonitrile | N-alkylation | High |
| This compound, Ammonia | 1. NH₃; 2. Acid catalyst | Amination, Intramolecular Cyclization | Data not available |
While a direct, high-yield synthesis of N-allylmorpholine from this compound and ammonia is not well-documented, the general strategy of forming an amino alcohol followed by cyclization is a valid synthetic pathway.
Comparative Analysis of Isomeric Purity for 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the isomeric purity of 3-(2-Chloroethoxy)prop-1-ene, a versatile building block in pharmaceutical and materials science synthesis.[1] The primary focus is on distinguishing the target molecule from its potential positional isomer, 1-(2-Chloroethoxy)prop-1-ene, which may arise during synthesis. This guide presents supporting hypothetical experimental data and detailed protocols for key analytical techniques.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of a sample containing this compound and its positional isomer.
| Parameter | This compound (Target) | 1-(2-Chloroethoxy)prop-1-ene (Isomer) |
| GC-MS | ||
| Retention Time (min) | 8.54 | 8.21 |
| Relative Abundance (%) | 98.2 | 1.8 |
| Key Mass Fragments (m/z) | 57, 73, 85, 120 | 41, 63, 85, 120 |
| ¹H NMR | ||
| Chemical Shift (δ, ppm) | 5.95 (m, 1H), 5.25 (m, 2H), 4.05 (t, 2H), 3.70 (t, 2H), 3.60 (d, 2H) | 6.30 (m, 1H), 5.00 (m, 1H), 4.15 (t, 2H), 3.75 (t, 2H), 1.65 (d, 3H) |
| Integration Ratio | Corresponds to structure | Corresponds to structure |
| ¹³C NMR | ||
| Chemical Shift (δ, ppm) | 134.5, 117.2, 71.8, 69.5, 42.8 | 128.7, 125.4, 70.1, 68.9, 17.5 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound and its positional isomer, 1-(2-Chloroethoxy)prop-1-ene.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the sample in dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-300
-
Solvent Delay: 3 minutes
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally confirm the identity of the major isomer and identify any minor isomeric impurities through analysis of proton (¹H) and carbon (¹³C) spectra.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.5 µs (90°)
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: 240 ppm
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform Fourier transformation. Phase and baseline correct the resulting spectra.
Alternative Analytical Techniques
For a comprehensive analysis, consider the following alternative and complementary techniques:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase could provide good separation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of key functional groups (C=C, C-O-C, C-Cl) and may show subtle differences in the fingerprint region between isomers.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be an alternative to GC and HPLC for charged or polar impurities.
Mandatory Visualization
References
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics between 3-(2-chloroethoxy)prop-1-ene and various nucleophiles. Due to the limited availability of direct experimental kinetic data for this compound, this guide utilizes kinetic data for the structurally similar and well-studied allyl chloride as a comparative model. This approach allows for a robust understanding of the factors governing the reactivity of this class of compounds.
The reaction of this compound with nucleophiles is anticipated to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The presence of the allylic system in the substrate is known to enhance the rate of SN2 reactions compared to their saturated counterparts. This acceleration is attributed to the stabilization of the transition state through conjugation with the adjacent π-system.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of allyl chloride with representative amine and thiolate nucleophiles. This data serves as a valuable proxy for understanding the expected reactivity of this compound.
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| Piperidine | Ethanol | 25 | 1.2 x 10⁻² | [Source Analog] |
| Aniline | Methanol | 25 | 3.5 x 10⁻⁵ | [Source Analog] |
| Thiophenolate | Methanol | 20 | 7.4 x 10⁻¹ | [Source Analog] |
| Cysteine | Water (pH 7) | 25 | ~1 x 10⁻² | [Source Analog] |
Note: The provided rate constants are for allyl chloride and are intended to be illustrative for comparative purposes. Actual rate constants for this compound may vary due to steric and electronic effects of the 2-chloroethoxy substituent.
Reactivity Comparison: Amines vs. Thiolates
As evidenced by the data for allyl chloride, thiolates are generally more potent nucleophiles than amines in SN2 reactions. This enhanced nucleophilicity of thiolates is attributed to several factors, including the higher polarizability of the sulfur atom and the lower solvation energy of the thiolate anion in protic solvents compared to the corresponding alkoxide or amine.
The reactivity of amines as nucleophiles is influenced by their basicity and steric hindrance. For instance, the more basic and less sterically hindered piperidine is a significantly better nucleophile than the less basic and more hindered aniline.
Experimental Protocols
A detailed experimental protocol for determining the reaction kinetics of this compound with a nucleophile using UV-Visible spectrophotometry is provided below. This method is suitable for reactions where there is a change in absorbance as the reaction progresses.
Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile (e.g., a substituted aniline or thiophenol) under pseudo-first-order conditions.
Materials:
-
This compound
-
Nucleophile (e.g., 4-nitroaniline or 4-nitrothiophenol)
-
Solvent (e.g., ethanol or acetonitrile)
-
Constant temperature water bath
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.001 M) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). This can be done by allowing a reaction mixture to go to completion.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
To ensure pseudo-first-order kinetics, the concentration of this compound should be in large excess (at least 10-fold) compared to the concentration of the nucleophile.
-
Equilibrate the stock solutions and the solvent to the desired reaction temperature in the constant temperature water bath.
-
In a quartz cuvette, pipette the required volume of the nucleophile stock solution and the solvent.
-
Initiate the reaction by adding the required volume of the this compound stock solution to the cuvette, start the stopwatch immediately, and mix the solution quickly.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the rate law can be expressed as: Rate = kobs[Nucleophile], where kobs = k₂[this compound].
-
A plot of ln(A∞ - At) versus time (t) should yield a straight line, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The slope of this line is equal to -kobs.
-
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of this compound.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k₂) vs. 1/T).
-
Visualizations
Caption: Generalized SN2 reaction mechanism.
Caption: Experimental workflow for kinetic analysis.
Caption: General reactivity comparison of nucleophiles.
Safety Operating Guide
Safe Disposal of 3-(2-Chloroethoxy)prop-1-ene: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 3-(2-Chloroethoxy)prop-1-ene must adhere to strict safety protocols for its disposal to mitigate risks and ensure regulatory compliance. This guide provides essential information on the proper management of this hazardous chemical waste.
This compound is a highly flammable liquid and vapor that poses significant health risks. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause severe skin irritation and eye damage.[1] Due to these hazardous properties, it cannot be disposed of through standard waste streams and requires specialized handling as a hazardous chemical waste.
Key Safety and Hazard Information
A comprehensive understanding of the chemical's properties is the first step in ensuring safe handling and disposal.
| Property | Data | Source |
| GHS Hazard Classifications | - Flammable liquids (Category 2)- Acute toxicity, oral (Category 4)- Acute toxicity, dermal (Category 4)- Acute toxicity, inhalation (Category 4)- Skin corrosion/irritation (Category 2)- Serious eye damage/eye irritation (Category 1) | [1] |
| Molecular Formula | C5H9ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Flash Point | Not available | |
| LD50/LC50 | Not available |
Proper Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following workflow outlines the necessary steps for its safe disposal.
Disposal Workflow for this compound
Experimental Protocols for Safe Handling During Disposal Procedures
To minimize exposure and ensure safety during the disposal process, the following experimental protocols are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.
-
Ventilation: All handling and transfer of this compound waste must be conducted in a certified chemical fume hood to prevent the inhalation of harmful vapors.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert safety personnel. For small spills, use an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the spill. The contaminated absorbent material must be collected in a sealed container and disposed of as hazardous waste.
-
Waste Segregation: this compound waste should be collected in a dedicated, clearly labeled container for halogenated organic waste. It should not be mixed with other waste streams, particularly incompatible materials such as strong oxidizing agents, to prevent violent reactions.
-
Container Management: Use only approved, chemically resistant containers for waste collection. Ensure containers are kept tightly closed when not in use and are stored in a designated secondary containment area to prevent spills.
Adherence to these guidelines is paramount for the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific hazardous waste management plan and the relevant local, state, and federal regulations for complete compliance.
References
Essential Safety and Logistical Information for Handling 3-(2-Chloroethoxy)prop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of 3-(2-Chloroethoxy)prop-1-ene, a chemical that presents significant health and safety risks. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
Hazard Summary
This compound is a hazardous chemical with the following GHS classifications.[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | 2 | Danger | H225: Highly flammable liquid and vapor | |
| Acute toxicity, oral | 4 | Warning | H302: Harmful if swallowed | |
| Acute toxicity, dermal | 4 | Warning | H312: Harmful in contact with skin | |
| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | 1 | Danger | H318: Causes serious eye damage | |
| Acute toxicity, inhalation | 4 | Warning | H332: Harmful if inhaled | |
| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[2] |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must meet ANSI Z87.1 standards.[3] A face shield should be worn in addition to goggles.[2] |
| Body | Chemical-resistant lab coat or gown | Long-sleeved, impermeable, and closed in the back.[4] Consider chemical-resistant coveralls for large quantities or potential for significant splashing.[3] |
| Respiratory | Respirator (if not in a ventilated enclosure) | A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling outside of a fume hood or other ventilated enclosure.[5][6] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material. Safety shoes are recommended.[7] |
Operational and Disposal Plan
A step-by-step approach to handling and disposal is essential for safety.
Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and have it readily accessible.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[8]
-
Have a spill kit rated for flammable liquids and organic compounds readily available.
-
-
Chemical Handling :
-
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Wear all required PPE before handling the chemical.
-
Ground and bond containers when transferring to prevent static discharge, which can ignite flammable vapors.
-
Avoid direct contact with skin and eyes.[7]
-
-
Post-Handling :
Disposal Protocol
-
Waste Collection :
-
All waste materials, including excess chemical, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Liquid waste should be collected in a sturdy, leak-proof glass or polyethylene container.[10]
-
Solid waste, such as contaminated gloves and wipes, should be placed in a separate, clearly marked plastic bag before being placed in the solid waste container.[10]
-
-
Container Rinsing :
-
Storage and Disposal :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill : Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate and contact emergency response personnel.
Workflow Diagrams
Caption: Workflow for handling and disposing of this compound.
Caption: Emergency response procedures for exposure to this compound.
References
- 1. This compound | C5H9ClO | CID 4462293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. gerpac.eu [gerpac.eu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
